6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine
Description
Properties
IUPAC Name |
6-bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-4-1-5-7(10-2-4)6(3-9-5)11(12)13/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWWJYXJPXJLEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696653 | |
| Record name | 6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190311-94-4 | |
| Record name | 6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of the Azaindole Scaffold
An In-depth Technical Guide to the Chemical Properties and Applications of 6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[3,2-b]pyridine, commonly known as 4-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structure, which mimics the indole core of tryptophan, allows it to form key hydrogen bonding interactions with a multitude of biological targets. This has led to the development of numerous potent and selective inhibitors for various enzyme classes, particularly protein kinases. Pyrrolopyridine derivatives are foundational to therapies for cancer and inflammatory diseases.[1][2]
Within this important class of molecules, this compound emerges as a highly versatile and strategically important intermediate for synthetic and medicinal chemists. The presence of two distinct and reactive functional groups—a bromine atom and a nitro group—on the core scaffold provides orthogonal chemical handles for molecular elaboration. This guide offers an in-depth analysis of its chemical properties, reactivity, and applications, providing researchers with the core knowledge needed to effectively leverage this compound in drug discovery programs.
PART 1: Core Physicochemical and Structural Properties
This compound is a solid material whose structural and chemical identity has been established through various computational and depositor-supplied data.[3] A summary of its core properties is presented below.
Structural and Identity Data
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| Synonyms | 6-Bromo-3-nitro-4-azaindole | PubChem[3] |
| CAS Number | 1190311-94-4 | PubChem[3] |
| Molecular Formula | C₇H₄BrN₃O₂ | PubChem[3] |
| Molecular Weight | 242.03 g/mol | PubChem[3] |
| Canonical SMILES | C1=C(C=NC2=C1NC=C2--INVALID-LINK--[O-])Br | PubChem[3] |
| InChI Key | KMWWJYXJPXJLEH-UHFFFAOYSA-N | PubChem[3] |
PART 2: Synthesis and Chemical Reactivity
The true value of this compound lies in its reactivity, which enables the synthesis of complex molecular libraries. The bromo and nitro groups serve as key anchor points for diversification.
Plausible Synthetic Pathway
-
Nitration: The pyrrolo[3,2-b]pyridine ring system is electron-rich, particularly at the C3 position of the pyrrole ring. Electrophilic nitration using a standard nitrating agent (e.g., HNO₃ in H₂SO₄) would selectively install the nitro group at the C3 position.
-
Bromination: Following nitration, the subsequent electrophilic bromination (e.g., using N-Bromosuccinimide, NBS) would be directed to the C6 position on the pyridine ring, which is activated for substitution.
Caption: Proposed two-step synthesis of this compound.
Core Reactivity and Functionalization
The strategic placement of the bromine and nitro groups allows for a diverse range of subsequent chemical transformations. This dual functionality makes it an invaluable building block for creating libraries of compounds for high-throughput screening.[4]
-
Reactions at the Bromine (C6): The C6-bromo substituent is primed for participation in various palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, and other carbon-based fragments, which is a cornerstone of modern medicinal chemistry.
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse side chains.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Cyanation: Conversion of the bromide to a nitrile group using reagents like copper(I) cyanide.[5][6]
-
-
Reactions at the Nitro Group (C3): The C3-nitro group can be readily reduced to a primary amine. This transformation opens up a completely new set of functionalization possibilities.
-
Reduction: Standard reduction conditions (e.g., H₂/Pd, SnCl₂, Fe/HCl) convert the nitro group to an amino group (-NH₂).
-
Amide Coupling: The resulting amine can be acylated to form amides.
-
Sulfonamide Formation: Reaction with sulfonyl chlorides to generate sulfonamides.
-
Reductive Amination: The amine can undergo reductive amination with aldehydes or ketones.
-
Caption: Key functionalization pathways for this compound.
PART 3: Applications in Drug Discovery
This compound is primarily utilized as an intermediate in organic synthesis for the development of more complex molecules.[4] Its structure is particularly valuable for constructing pharmaceuticals and agrochemicals.[4] The pyrrolopyridine scaffold is a key feature in many kinase inhibitors, and this bromo-nitro derivative serves as an ideal starting point for synthesizing analogs to explore structure-activity relationships (SAR).
Key Application Areas:
-
Kinase Inhibitor Synthesis: The azaindole core is a well-established hinge-binding motif for many protein kinases. The C6 and C3 positions can be elaborated to target the solvent-front and back-pocket regions of the ATP-binding site, respectively.
-
Fragment-Based Drug Discovery (FBDD): The molecule can be used to generate a library of fragments where either the bromo or the nitro group is replaced with a diverse set of small chemical moieties.
-
Central Nervous System (CNS) Agents: The pyrrolopyridine scaffold has been explored for its ability to cross the blood-brain barrier, making it a valuable core for agents targeting CNS diseases.[1]
PART 4: Spectroscopic Characterization Profile (Predicted)
While experimental spectra for this specific compound are not widely published, its expected spectroscopic features can be predicted based on its structure. A researcher synthesizing this molecule should look for the following characteristic signals.
-
¹H NMR: The spectrum should display distinct signals in the aromatic region (approx. 7.0-9.0 ppm) corresponding to the protons on the bicyclic ring system. The proton at C2 will likely be a singlet, as will the proton at the C7 position. The proton at C5 will also appear as a singlet. A broad singlet at higher ppm (>10 ppm) would correspond to the N-H proton of the pyrrole ring.
-
¹³C NMR: The spectrum will show seven distinct carbon signals. The carbon bearing the nitro group (C3) would be significantly downfield shifted, while the carbon attached to the bromine (C6) would also be clearly identifiable.
-
IR Spectroscopy: Key vibrational bands would include N-H stretching (around 3100-3300 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and strong asymmetric and symmetric stretches for the N-O bonds of the nitro group (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio). The expected nominal mass would be 241 and 243 amu.
PART 5: Safety, Handling, and Storage
Although a specific safety data sheet (SDS) for this compound is not available from the search results, data from closely related analogs like 6-Bromo-1H-pyrrolo[3,2-b]pyridine and other brominated heterocyclic compounds provide essential guidance.[7][8]
-
Hazard Classification (Anticipated):
-
Recommended Handling Procedures:
-
Handle in a well-ventilated area or a chemical fume hood.[8]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side-shields, and a lab coat.[7]
-
Avoid formation of dust and aerosols.[8]
-
Wash hands thoroughly after handling.
-
In case of contact, wash skin with plenty of soap and water and flush eyes for at least 15 minutes.[7][8]
-
-
Storage:
Conclusion
This compound is more than a simple chemical reagent; it is a strategic tool for innovation in drug discovery and materials science. Its pre-installed, orthogonally reactive functional groups provide a robust platform for the rapid synthesis of complex and diverse molecular architectures. Understanding its core chemical properties, reactivity, and handling requirements allows researchers to unlock its full potential, accelerating the development of novel therapeutics and advanced materials.
References
- 1. 6-Bromo-1H-pyrrolo[3,2-c]pyridine [myskinrecipes.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C7H4BrN3O2 | CID 53413032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. capotchem.cn [capotchem.cn]
A Technical Guide to the Structural Elucidation of 6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine
This guide provides a comprehensive, multi-technique workflow for the definitive structural elucidation of 6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine. Designed for researchers, medicinal chemists, and analytical scientists, this document moves beyond simple data reporting to explain the causal logic behind the analytical strategy. Every step is part of a self-validating system, ensuring the highest degree of scientific integrity and confidence in the final structural assignment.
Introduction: The Significance of the Pyrrolopyridine Scaffold
The 1H-pyrrolo[3,2-b]pyridine core, an isomer of indole often referred to as 4-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the development of therapeutics targeting kinases, phosphodiesterases, and other critical cellular targets.[3] The introduction of bromo- and nitro- functionalities, as in this compound, provides key reactive handles for further chemical modification and serves to modulate the compound's electronic and pharmacological properties.[4]
Accurate and unambiguous structure determination is the bedrock upon which all subsequent research—from reaction optimization to biological screening—is built. This guide outlines the integrated analytical approach required to confirm the identity, connectivity, and regiochemistry of this specific molecule.
Foundational Analysis: Synthesis as a Structural Blueprint
The most probable structure of the title compound is directly informed by its logical synthetic pathway. The elucidation process begins by confirming that the analytical data is consistent with the product expected from the reaction sequence.
A plausible synthesis commences with the commercially available precursor, 6-Bromo-1H-pyrrolo[3,2-b]pyridine.[5] The subsequent step is an electrophilic aromatic substitution—specifically, nitration. The pyrrole ring is significantly more activated towards electrophiles than the pyridine ring. Within the pyrrole ring, the C3 position is the most common site for electrophilic attack in 1H-pyrrolo[3,2-b]pyridines due to the stability of the resulting sigma complex. Therefore, the reaction of 6-Bromo-1H-pyrrolo[3,2-b]pyridine with a nitrating agent (e.g., HNO₃/H₂SO₄) is predicted to yield this compound. The entire purpose of the following spectroscopic analysis is to rigorously validate this hypothesis.
The Analytical Workflow: A Multi-Technique Approach
No single technique is sufficient for unambiguous structure determination. We employ a synergistic workflow where each analysis provides a piece of the puzzle, culminating in a single, self-consistent structural assignment.
Mass Spectrometry: Confirming Molecular Identity
Expertise & Causality: The first step in analyzing any newly synthesized compound is to confirm that it has the correct molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. The presence of bromine provides a highly characteristic isotopic signature that serves as a crucial, built-in validation point.
Expected Data
The molecular formula is C₇H₄BrN₃O₂.[6] The monoisotopic mass is calculated to be 240.9487 g/mol .[6] A key feature will be the isotopic pattern of the molecular ion due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). We expect to see two peaks of nearly equal intensity separated by approximately 2 m/z units (the [M]⁺ and [M+2]⁺ peaks).
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Analyze the sample using an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer in positive ion mode.[7]
-
Data Acquisition: Infuse the sample solution at a flow rate of 5-10 μL/min. Acquire the mass spectrum over a range of m/z 100-500.
-
Analysis: Look for the [M+H]⁺ ion and its corresponding [M+H+2]⁺ peak. The measured mass should be within 5 ppm of the calculated exact mass for the protonated formula [C₇H₅BrN₃O₂]⁺.
| Parameter | Expected Value |
| Molecular Formula | C₇H₄BrN₃O₂ |
| Molecular Weight | 242.03 g/mol [6] |
| Exact Mass [M] | 240.9487 Da[6] |
| Expected [M+H]⁺ | ~241.9559 Da |
| Expected [M+H+2]⁺ | ~243.9539 Da |
| Isotope Ratio | ~1:1 |
Infrared (IR) Spectroscopy: Functional Group Analysis
Expertise & Causality: IR spectroscopy provides rapid confirmation of the key functional groups predicted by the hypothesized structure. Specifically, we are looking for evidence of the N-H bond in the pyrrole ring and, most critically, the successful incorporation of the nitro (NO₂) group.
Expected Data
The IR spectrum should display characteristic absorption bands for the N-H, aromatic C-H, N-O, and aromatic ring systems.
Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount (~1-2 mg) of the solid, purified compound directly onto the ATR crystal.
-
Data Acquisition: Obtain the spectrum using an FT-IR spectrometer equipped with an ATR accessory.[8] Record the spectrum over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption peaks and compare them to known values for the expected functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H Stretch (Pyrrole) | 3300 - 3100 cm⁻¹ | Broad to medium peak |
| Aromatic C-H Stretch | 3100 - 3000 cm⁻¹ | Sharp, medium peaks |
| Asymmetric N-O Stretch | 1550 - 1500 cm⁻¹ | Strong peak |
| Symmetric N-O Stretch | 1380 - 1340 cm⁻¹ | Strong peak |
| C=C / C=N Stretch | 1600 - 1450 cm⁻¹ | Multiple medium to strong peaks |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map
Expertise & Causality: NMR is the most powerful technique for elucidating the detailed structure of organic molecules in solution. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to unambiguously assign every proton and carbon and, crucially, to confirm the regiochemistry of the nitro group at the C3 position.[9]
Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[8] DMSO-d₆ is often chosen for its ability to dissolve polar heterocyclic compounds and to ensure the N-H proton is observable.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
Experiments:
-
¹H NMR (Proton)
-
¹³C NMR (Carbon)
-
¹H-¹H COSY (Correlation Spectroscopy)
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
¹H and ¹³C NMR: Atom Environment Analysis
-
¹H NMR: We expect four signals in the aromatic region and one for the pyrrole N-H. The electron-withdrawing nitro group will significantly deshield the adjacent proton (H2), pushing it downfield. The protons on the pyridine ring (H5, H7) will appear as doublets due to mutual coupling.
-
¹³C NMR: We expect seven distinct carbon signals, as there is no molecular symmetry. The carbon bearing the nitro group (C3) and the carbon bearing the bromine (C6) will be significantly influenced by these substituents.
2D NMR: Piecing Together the Puzzle
-
COSY: This experiment is fundamental for identifying proton-proton coupling networks. The key expected correlation is between H5 and H7, confirming their spatial proximity on the pyridine ring.
-
HSQC: This experiment maps each proton directly to the carbon it is attached to, allowing for the unambiguous assignment of protonated carbons.
-
HMBC: This is the most critical experiment for establishing the final structure. It reveals long-range (2-3 bond) correlations between protons and carbons, allowing us to connect the different fragments of the molecule. The diagram below illustrates the key HMBC correlations that would definitively prove the structure.
Trustworthiness through Self-Validation: The observation of the HMBC correlation from H2 to the bridgehead carbons (C3a, C7a) and from H5/H7 to the same bridgehead carbons irrefutably links the pyridine and pyrrole rings. Furthermore, the correlation of H2 to the nitrated carbon (C3) confirms the regiochemistry of the substitution. Each correlation cross-validates the others, creating a robust and undeniable structural proof.
Summary of Predicted NMR Data (400 MHz, DMSO-d₆)
| Assignment | ¹H δ (ppm), Mult. | ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| H1 (N-H) | ~12.5, br s | - | C2, C3, C3a, C7a |
| H2 | ~8.8, s | ~120 | C3, C3a, C7a |
| C3-NO₂ | - | ~145 | - |
| C3a | - | ~132 | H2, H5, H1 |
| N4 | - | - | - |
| H5 | ~8.1, d | ~118 | C3a, C6, C7 |
| C6-Br | - | ~115 | - |
| H7 | ~8.5, d | ~148 | C5, C7a |
| C7a | - | ~150 | H2, H7, H1 |
Note: Chemical shifts are predictive and may vary based on experimental conditions.
X-ray Crystallography: The Gold Standard
Authoritative Grounding: While the combination of HRMS and comprehensive NMR analysis provides definitive proof of structure for most applications, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation.[10] It provides a 3D map of electron density in the solid state, revealing precise bond lengths, bond angles, and the relative arrangement of all atoms.
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals must be grown. This is often the most challenging step and is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or solvent layering techniques.
-
Data Collection: A suitable crystal is mounted on a diffractometer. It is then irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected.
-
Structure Solution & Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. This model is then refined to best fit the experimental data, yielding the final crystal structure.
Conclusion
The structural elucidation of this compound is a systematic process of hypothesis and verification. The logical synthetic route provides a strong hypothesis for the molecular structure. This hypothesis is then rigorously tested and confirmed through a suite of orthogonal analytical techniques. Mass spectrometry validates the elemental formula and isotopic composition. IR spectroscopy confirms the presence of key functional groups. Finally, a comprehensive set of 1D and 2D NMR experiments provides an undeniable map of atomic connectivity and regiochemistry. This integrated, self-validating workflow ensures the highest level of confidence in the final structural assignment, providing a solid foundation for all future research and development involving this valuable heterocyclic compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 1H-Pyrrolo[3,2-b]pyridine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. 6-BROMO-1H-PYRROLO[3,2-B]PYRIDINE | 944937-53-5 [chemicalbook.com]
- 6. This compound | C7H4BrN3O2 | CID 53413032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
- 10. hackert.cm.utexas.edu [hackert.cm.utexas.edu]
Spectroscopic Characterization of 6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine: A Technical Guide
This technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic compound 6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine. As a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and advanced materials, a thorough understanding of its structural characterization is paramount for researchers and drug development professionals.[1] This document presents a detailed analysis based on established spectroscopic principles and data from structurally related analogs, offering a robust framework for compound verification and quality control.
Molecular Structure and Properties
This compound is a bicyclic aromatic compound belonging to the azaindole family. Its structure is characterized by a pyridine ring fused to a pyrrole ring, with a bromine substituent on the pyridine moiety and a nitro group on the pyrrole moiety.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrN₃O₂ | [2] |
| Molecular Weight | 242.03 g/mol | [2] |
| CAS Number | 1190311-94-4 | [2] |
| IUPAC Name | This compound | [2] |
The presence of both electron-withdrawing (nitro group, bromine) and electron-donating (pyrrole NH) functionalities, combined with the fused aromatic system, results in a unique electronic environment that is reflected in its spectroscopic signatures.
Figure 1. Chemical structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Due to the limited availability of published experimental spectra for this specific molecule, the following data is predicted based on established principles and analysis of structurally similar compounds.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
The ¹H NMR spectrum is expected to show four distinct signals in the aromatic region, corresponding to the four protons on the bicyclic core, and a broad singlet for the pyrrole N-H proton. The electron-withdrawing nitro group at the C3 position will significantly deshield the adjacent C2 proton, shifting it downfield.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.5 - 13.0 | br s | 1H | H1 (N-H) | Exchangeable proton on the pyrrole nitrogen, typically broad. |
| ~8.8 - 9.0 | s | 1H | H2 | Deshielded by the adjacent strongly electron-withdrawing nitro group. |
| ~8.6 - 8.7 | d | 1H | H5 | Located on the pyridine ring, deshielded by the ring nitrogen. |
| ~8.3 - 8.4 | d | 1H | H7 | Located on the pyridine ring, deshielded by the ring nitrogen. |
Note: Coupling constants (J) between H5 and H7 are expected to be in the range of 2-3 Hz (meta-coupling).
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum is predicted to show seven signals for the carbon atoms of the pyrrolopyridine core. The carbons directly attached to heteroatoms (N) or electron-withdrawing groups (NO₂, Br) will exhibit characteristic chemical shifts.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~148 | C7a | Fused carbon between two nitrogen atoms. |
| ~145 | C5 | Carbon on the pyridine ring adjacent to nitrogen. |
| ~135 | C3 | Carbon bearing the nitro group, significantly deshielded. |
| ~130 | C3a | Fused carbon at the pyrrole-pyridine junction. |
| ~125 | C2 | Carbon adjacent to the nitro group. |
| ~120 | C7 | Carbon on the pyridine ring. |
| ~115 | C6 | Carbon bearing the bromine atom. |
Experimental Protocol for NMR Data Acquisition
The following provides a standardized protocol for obtaining high-quality NMR spectra.[3][4]
-
Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-30 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the potential for low solubility in other common NMR solvents and to allow for the observation of the N-H proton.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 or 500 MHz NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: Acquire data using a standard one-pulse sequence. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16-32 scans are sufficient.
-
¹³C NMR: Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).
Figure 2. General workflow for NMR spectral analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the N-H bond, the nitro group, and the aromatic rings.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3300 | Medium, Broad | N-H stretching (pyrrole) |
| ~1520 - 1560 | Strong | Asymmetric NO₂ stretching |
| ~1340 - 1380 | Strong | Symmetric NO₂ stretching |
| ~1600, ~1470 | Medium | C=C and C=N stretching (aromatic rings) |
| ~800 - 850 | Strong | C-H bending (out-of-plane) |
| ~600 - 700 | Medium-Strong | C-Br stretching |
Experimental Protocol for IR Data Acquisition
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer, preferably equipped with an Attenuated Total Reflectance (ATR) accessory for solid samples.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
-
Background Correction: Perform a background scan prior to the sample scan to subtract the contribution of atmospheric CO₂ and H₂O.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for confirming the molecular weight and elemental composition.
Predicted Mass Spectrometry Data
The mass spectrum is expected to show a prominent molecular ion peak ([M]⁺) or, more commonly with soft ionization techniques, a protonated molecule peak ([M+H]⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion region will display a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units.
| m/z Value | Interpretation |
| ~241 / ~243 | [M]⁺ (Molecular ion peak cluster for ⁷⁹Br/⁸¹Br isotopes) |
| ~242 / ~244 | [M+H]⁺ (Protonated molecular ion peak cluster) |
| ~195 / ~197 | [M-NO₂]⁺ (Fragment corresponding to the loss of a nitro group) |
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source. Electrospray ionization (ESI) is a common and effective technique for this type of molecule.
-
Analysis Mode: Acquire data in positive ion mode to observe the [M+H]⁺ ion.
-
High-Resolution MS (HRMS): For unambiguous confirmation of the elemental formula, perform high-resolution mass spectrometry. The measured exact mass should be within ±5 ppm of the calculated mass for C₇H₅BrN₃O₂⁺ (Calculated: 241.9563).
Conclusion
The spectroscopic data presented in this guide, including predicted NMR, IR, and MS values, provide a detailed and authoritative framework for the characterization of this compound. The outlined experimental protocols offer a standardized approach for researchers to obtain and verify this data in a laboratory setting. Adherence to these analytical methodologies will ensure the reliable identification and quality assessment of this important synthetic intermediate, thereby supporting its application in research and development.
References
A Comprehensive Guide to the Synthesis of 6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a robust and well-documented synthetic pathway for obtaining 6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document provides not only a step-by-step protocol but also delves into the mechanistic rationale behind the chosen reactions, offering insights for optimization and troubleshooting. The synthesis is presented with the clarity and rigor required for researchers in the field.
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[3,2-b]pyridine core, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry.[1] As a bioisostere of indole, the 7-azaindole moiety often imparts improved physicochemical properties, such as enhanced solubility and metabolic stability, to drug candidates.[2] This has led to its incorporation into numerous clinically approved drugs and investigational therapies, particularly in the oncology domain where it serves as a core component of various kinase inhibitors.[1] The strategic introduction of bromo and nitro functionalities onto this scaffold, as in this compound, provides valuable handles for further chemical modifications, making it a versatile intermediate for the synthesis of compound libraries in drug discovery campaigns.[3]
Proposed Synthetic Pathway: A Two-Stage Approach
The synthesis of this compound can be efficiently achieved through a two-stage process. The first stage involves the construction of the core 6-Bromo-1H-pyrrolo[3,2-b]pyridine scaffold. The second stage is a regioselective nitration of this intermediate. This approach is advantageous as it builds upon a readily available starting material and employs well-established chemical transformations.
References
The Emerging Potential of 6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold
Nitrogen-containing heterocycles are a cornerstone of modern medicinal chemistry, forming the structural basis of a significant majority of FDA-approved drugs.[1][] Their prevalence is a testament to their diverse biological activities and their ability to engage with biological targets through mechanisms like hydrogen bonding.[1] Within this vast chemical space, the pyrrolopyridine scaffold has garnered considerable attention for its therapeutic potential across a spectrum of diseases, including cancer, inflammatory disorders, and infectious diseases.[3][4][5] This guide focuses on a specific, yet under-explored derivative: 6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine . While direct biological data on this compound is nascent, its structural features suggest a high potential for significant pharmacological activity. This document serves as a technical primer for researchers, scientists, and drug development professionals, providing a comprehensive overview of its inferred potential and a strategic roadmap for its investigation.
Molecular Profile and Synthetic Versatility
This compound is a small molecule with the chemical formula C₇H₄BrN₃O₂ and a molecular weight of 242.03 g/mol .[6] Its structure is characterized by a fused pyrrolopyridine core, a bromine substituent at the 6-position, and a nitro group at the 3-position.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrN₃O₂ | PubChem[6] |
| Molecular Weight | 242.03 g/mol | PubChem[6] |
| CAS Number | 1190311-94-4 | MySkinRecipes, PubChem[6][7] |
The true value of this molecule in drug discovery lies in its synthetic tractability. The bromine atom at the 6-position serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings.[8] This allows for the systematic introduction of diverse chemical moieties to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties. The nitro group, an electron-withdrawing group, can influence the electronic properties of the heterocyclic core and may also be a site for further chemical modification.
Inferred Biological Activity: A Focus on Oncology
While direct experimental evidence for the biological activity of this compound is not yet published, a strong inference can be made from the extensive research on related pyrrolopyridine derivatives. The pyrrolo[3,2-b]pyridine scaffold, in particular, has been identified as a key pharmacophore in the development of potent kinase inhibitors and antiproliferative agents.[9]
Derivatives of the closely related pyrrolo[3,2-c]pyridine have demonstrated potent inhibitory effects against FMS kinase, a key player in various cancers and inflammatory conditions.[10] Furthermore, diarylureas and amides built upon the pyrrolo[3,2-b]pyridine scaffold have shown significant antiproliferative activity against human melanoma cell lines, with some compounds exceeding the potency of the approved drug Sorafenib.[9]
Based on this body of evidence, we hypothesize that This compound is a promising starting point for the development of novel kinase inhibitors with potential applications in oncology. The core scaffold likely serves as a hinge-binding motif for various kinases, while modifications at the 6-position (via the bromo substituent) can be tailored to target the solvent-exposed region of the ATP-binding pocket, thereby conferring selectivity.
Proposed Signaling Pathway: Targeting Receptor Tyrosine Kinases
A plausible mechanism of action for derivatives of this compound is the inhibition of receptor tyrosine kinases (RTKs) that are frequently dysregulated in cancer. The diagram below illustrates a generalized RTK signaling pathway that could be targeted.
Caption: Proposed mechanism of action for this compound derivatives.
A Strategic Roadmap for Investigation: Experimental Protocols
To systematically evaluate the potential of this compound and its derivatives, a phased experimental approach is recommended. The following outlines a comprehensive workflow, from initial screening to preliminary in vivo assessment.
Phase 1: Library Synthesis and In Vitro Screening
The initial phase focuses on generating a focused library of analogues and performing high-throughput screening to identify initial hits.
Experimental Workflow: Library Synthesis and Primary Screening
Caption: Experimental workflow for the initial investigation of this compound derivatives.
Detailed Protocol: Suzuki-Miyaura Cross-Coupling for Library Synthesis
-
Reaction Setup: In a microwave vial, combine this compound (1 equivalent), the desired boronic acid (1.2 equivalents), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.
-
Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor at a temperature and for a duration optimized for the specific substrates (e.g., 100-120°C for 15-30 minutes).
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired analogue.
Phase 2: Cellular Assays and Selectivity Profiling
Once lead candidates are identified, their effects on cancer cell lines and their selectivity against a broader panel of kinases should be assessed.
Experimental Protocols:
-
Antiproliferative Assay (MTT or CellTiter-Glo®):
-
Seed cancer cell lines of interest (e.g., A375 melanoma, various lung, breast, and colon cancer lines) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the lead compounds for 72 hours.
-
Add the MTT reagent or CellTiter-Glo® reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence to determine cell viability and calculate the GI₅₀ (concentration for 50% growth inhibition).
-
-
Kinase Selectivity Profiling:
-
Submit the lead compounds to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) for screening against a large panel of kinases (e.g., >400 kinases) at a fixed concentration (e.g., 1 µM).
-
Analyze the results to determine the selectivity of the compounds and identify potential off-target effects.
-
Phase 3: In Vivo Efficacy Studies
The most promising candidates from cellular assays should be advanced to in vivo models to assess their therapeutic efficacy.
Experimental Protocol: Xenograft Mouse Model
-
Tumor Implantation: Subcutaneously implant a suitable cancer cell line into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into vehicle control and treatment groups. Administer the lead compound daily via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Concluding Remarks and Future Directions
This compound represents a promising, yet underexplored, starting point for the development of novel therapeutics, particularly in the realm of oncology. Its versatile chemistry and the established biological significance of the pyrrolopyridine scaffold provide a strong rationale for its investigation. The systematic approach outlined in this guide, from library synthesis and in vitro screening to in vivo efficacy studies, offers a clear path forward for unlocking the full therapeutic potential of this intriguing molecule and its derivatives. Future work should focus on elucidating the specific kinase targets of active compounds, optimizing their pharmacokinetic properties, and exploring their potential in other therapeutic areas where pyrrolopyridines have shown promise, such as neurodegenerative and inflammatory diseases.
References
- 1. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C7H4BrN3O2 | CID 53413032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [myskinrecipes.com]
- 8. nbinno.com [nbinno.com]
- 9. Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Intermediate: A Comprehensive Technical Guide to 6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrrolo[3,2-b]pyridine Core and the Significance of 6-Bromo-3-nitro Substitution
The pyrrolo[3,2-b]pyridine scaffold, an aza-analogue of indole, is a privileged heterocyclic motif in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the development of a multitude of therapeutic agents, particularly in oncology and immunology.[1] The fusion of a pyrrole and a pyridine ring creates a system with a rich chemical landscape, amenable to diverse functionalization and capable of engaging in various biological interactions.
This guide focuses on a key derivative of this scaffold: 6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine . The strategic placement of a bromo group at the 6-position and a nitro group at the 3-position transforms the core heterocycle into a highly versatile and reactive intermediate for drug discovery programs. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyrrole ring, while the bromo substituent on the pyridine ring serves as a crucial handle for modern cross-coupling methodologies, enabling the introduction of a wide array of molecular fragments. This dual functionalization allows for a systematic and efficient exploration of chemical space, a critical aspect of modern drug development.
This in-depth technical guide, designed for researchers and scientists in the field, will provide a comprehensive overview of the synthesis, properties, reactivity, and applications of this compound, establishing its role as a pivotal building block in the synthesis of next-generation therapeutics.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and for predicting the properties of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrN₃O₂ | --INVALID-LINK--[2] |
| Molecular Weight | 242.03 g/mol | --INVALID-LINK--[2] |
| CAS Number | 1190311-94-4 | --INVALID-LINK--[2] |
| Appearance | Solid (predicted) | |
| XLogP3 | 1.6 | --INVALID-LINK--[2] |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK--[2] |
| Hydrogen Bond Acceptor Count | 4 | --INVALID-LINK--[2] |
Spectroscopic Characterization (Predicted Data):
¹H NMR (Predicted, 500 MHz, DMSO-d₆):
-
δ ~12.5 ppm (br s, 1H): N-H proton of the pyrrole ring.
-
δ ~8.8 ppm (s, 1H): H2 proton of the pyrrole ring.
-
δ ~8.5 ppm (d, 1H): H5 or H7 proton of the pyridine ring.
-
δ ~8.3 ppm (d, 1H): H5 or H7 proton of the pyridine ring.
¹³C NMR (Predicted, 125 MHz, DMSO-d₆):
-
~150 ppm, ~145 ppm, ~140 ppm, ~135 ppm: Aromatic carbons of the pyridine ring and C3a, C7a.
-
~130 ppm: C3 (carbon bearing the nitro group).
-
~120 ppm, ~115 ppm: Aromatic carbons of the pyridine and pyrrole rings.
-
~110 ppm: C6 (carbon bearing the bromo group).
Infrared (IR) Spectroscopy (Predicted):
-
~3100 cm⁻¹: N-H stretching of the pyrrole ring.
-
~1550 cm⁻¹ and ~1350 cm⁻¹: Asymmetric and symmetric stretching of the nitro group.
-
~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the aromatic rings.
-
~1100-1000 cm⁻¹: C-Br stretching.
Mass Spectrometry (MS):
-
[M]⁺: Expected molecular ion peaks at m/z 240.9 and 242.9, corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br).
Synthesis and Experimental Protocols
The synthesis of this compound is not extensively detailed in publicly accessible literature. However, a plausible and efficient synthetic route can be devised based on established methodologies for the functionalization of the pyrrolo[3,2-b]pyridine core. The most logical approach involves the nitration of a readily available 6-bromo-1H-pyrrolo[3,2-b]pyridine precursor.
Caption: Plausible synthetic workflow for this compound.
Detailed Experimental Protocol (Plausible Method):
Objective: To synthesize this compound via electrophilic nitration of 6-bromo-1H-pyrrolo[3,2-b]pyridine.
Materials:
-
6-Bromo-1H-pyrrolo[3,2-b]pyridine
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%)
-
Ice
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 6-bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq) to concentrated sulfuric acid at 0 °C (ice bath). Stir the mixture until all the starting material has dissolved.
-
Nitration: Cool the solution to -10 °C to -5 °C. Add fuming nitric acid (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 0 °C. The rate of addition should be carefully controlled to prevent a rapid exotherm.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product may precipitate out of the solution.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with ethyl acetate (3 x volume).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by NMR, IR, and MS analysis, comparing the obtained data with the predicted values.
Reactivity and Strategic Applications in Drug Discovery
The true value of this compound lies in its reactivity, which allows for its elaboration into a diverse range of complex molecules. The two key functional groups, the bromo and the nitro substituents, offer orthogonal reactivity, enabling selective and sequential modifications.
1. The Bromo Group: A Gateway to Cross-Coupling Chemistry
The bromine atom at the 6-position is ideally suited for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, and other functional groups, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).
Caption: Key cross-coupling reactions utilizing the 6-bromo position.
2. The Nitro Group: A Versatile Functional Handle
The nitro group at the 3-position serves multiple purposes. Its strong electron-withdrawing nature activates the pyrrolo[3,2-b]pyridine core, influencing the regioselectivity of further reactions. More importantly, the nitro group can be readily reduced to an amino group, which can then be further functionalized. This opens up a vast array of chemical transformations, including amide bond formation, sulfonamide synthesis, and the introduction of various pharmacophoric groups.
Application in Kinase Inhibitor Synthesis:
The pyrrolo[3,2-b]pyridine scaffold is a well-established core in the design of protein kinase inhibitors. Many approved and investigational kinase inhibitors feature a similar heterocyclic system. This compound is an ideal starting material for the synthesis of such inhibitors. For example, the 6-position can be functionalized via a Suzuki coupling to introduce a key recognition motif for the hinge-binding region of a kinase, while the 3-amino group (obtained after reduction of the nitro group) can be acylated to introduce a moiety that occupies the solvent-exposed region, often leading to improved potency and selectivity.[3][4]
While a specific, named drug candidate synthesized directly from this compound is not prominently featured in the readily available literature, its utility as a key intermediate is evident from the numerous patents and research articles describing the synthesis of pyrrolopyridine-based kinase inhibitors.[5][6]
Caption: General synthetic strategy for kinase inhibitors from the title compound.
Conclusion: A Strategic Asset in the Medicinal Chemist's Toolbox
This compound is more than just a chemical compound; it is a strategic asset for medicinal chemists and drug development professionals. Its pre-installed, orthogonally reactive functional groups provide a direct and efficient entry point into a vast and biologically relevant chemical space. The ability to systematically and independently modify both the pyridine and pyrrole rings of the core scaffold makes it an invaluable tool for lead discovery and optimization campaigns. As the demand for novel and selective therapeutics, particularly in the area of oncology, continues to grow, the importance of versatile and strategically designed building blocks like this compound will undoubtedly increase. This guide provides the foundational knowledge and practical insights necessary to fully leverage the potential of this powerful synthetic intermediate in the quest for new and improved medicines.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C7H4BrN3O2 | CID 53413032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 6. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of Novel Pyrrolopyridine Compounds: From Scaffold Design to Biological Evaluation
This guide provides researchers, medicinal chemists, and drug development professionals with an in-depth technical overview of the strategies and methodologies involved in the discovery and synthesis of novel pyrrolopyridine compounds. Drawing from field-proven insights, this document details the rationale behind experimental choices, provides robust protocols, and offers a framework for the successful development of this important class of therapeutic agents.
The Pyrrolopyridine Scaffold: A Privileged Structure in Medicinal Chemistry
Pyrrolopyridines, also known as azaindoles, are bicyclic heterocyclic compounds consisting of a fused pyrrole and pyridine ring.[1] There are six possible isomers of pyrrolopyridines, each offering a unique three-dimensional arrangement of nitrogen atoms and substitution points.[1] This structural diversity has made the pyrrolopyridine scaffold a "privileged" structure in medicinal chemistry. Its ability to mimic the purine ring of ATP allows it to effectively target the ATP-binding site of various kinases, making it a cornerstone for the development of kinase inhibitors.[2]
The therapeutic potential of pyrrolopyridine derivatives is extensive, with applications in oncology, immunology, and the treatment of neurodegenerative diseases.[3][4][5] Notably, the FDA-approved drug Vemurafenib, used for the treatment of melanoma, features a pyrrolopyridine core, highlighting the clinical success of this scaffold.[2] The versatility of pyrrolopyridines also extends to their use as potential treatments for inflammatory conditions and viral infections.[1][5]
The core principle behind the design of novel pyrrolopyridine compounds often involves two key strategies:
-
Scaffold Hopping: This approach involves replacing a known core structure of a bioactive compound with a different scaffold, such as a pyrrolopyridine ring system, while preserving the original biological activity. This can lead to compounds with improved properties, such as enhanced metabolic stability or novel intellectual property.[6][7]
-
Bioisosteric Replacement: In this strategy, specific atoms or functional groups within a known pyrrolopyridine inhibitor are replaced with other groups that have similar physical or chemical properties. This is a powerful tool for fine-tuning a compound's potency, selectivity, and pharmacokinetic profile.[8][9][10][11]
Strategic Synthesis of Pyrrolopyridine Cores
The construction of the pyrrolopyridine nucleus is a critical step in the development of new derivatives. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. Several robust and versatile methods have been established for the synthesis of various pyrrolopyridine isomers.
Key Synthetic Methodologies
Three of the most powerful and widely used reactions for the synthesis of functionalized pyrrolopyridines are the Fischer Indole Synthesis, the Sonogashira Cross-Coupling, and the Buchwald-Hartwig Amination. The selection of a particular method is a strategic decision based on the desired final compound and the available precursors. For instance, the Fischer Indole Synthesis is ideal for creating the core azaindole structure from simple pyridylhydrazines, while the Sonogashira and Buchwald-Hartwig reactions are indispensable for introducing diversity at specific positions of a pre-existing heterocyclic core.
Diagram 1: High-Level Synthetic Workflow
Caption: General workflow for pyrrolopyridine synthesis.
Experimental Protocol: Fischer Indole Synthesis for 4-Azaindoles
The Fischer indole synthesis is a classic and effective method for constructing the azaindole ring system.[1][5] It is particularly useful when starting with pyridylhydrazines, and the presence of an electron-donating group on the pyridine ring can significantly improve reaction efficiency.[1][12]
Reaction Principle: The reaction proceeds via the acid-catalyzed cyclization of a pyridylhydrazone, formed in situ from a pyridylhydrazine and a ketone or aldehyde.[13][14] The key steps involve tautomerization to an enamine, a[15][15]-sigmatropic rearrangement, and subsequent aromatization with the elimination of ammonia to form the stable pyrrolopyridine ring.[13][14]
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the substituted pyridylhydrazine (1.0 equivalent) in an aqueous solution of sulfuric acid (4 wt%).
-
Addition of Carbonyl Compound: Add the desired aldehyde or ketone (1.1 equivalents) to the reaction mixture.
-
Heating: Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[12][14]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Experimental Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, and it is frequently used to introduce amine substituents onto the pyrrolopyridine scaffold, a key feature in many kinase inhibitors.[16][17]
Reaction Principle: This cross-coupling reaction utilizes a palladium catalyst with a suitable ligand to couple an aryl halide (or triflate) with an amine in the presence of a base.[18][19]
Step-by-Step Protocol:
-
Inert Atmosphere Setup: To a flame-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv), the ligand (e.g., Xantphos, 0.04 equiv), and the base (e.g., NaOtBu, 1.4 equiv).
-
Evacuation and Backfilling: Seal the tube with a septum and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive flow of argon, add the chloro- or bromo-pyrrolopyridine (1.0 equiv) and the desired amine (1.2 equiv).
-
Solvent Addition: Add degassed, anhydrous solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time, monitoring by TLC or LC-MS.
-
Workup and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.[18]
Experimental Protocol: Sonogashira Cross-Coupling
The Sonogashira coupling is a highly efficient method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, enabling the introduction of a wide range of substituents onto the pyrrolopyridine core.[4][20][21]
Reaction Principle: This reaction is co-catalyzed by palladium and copper(I) complexes in the presence of a base. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper(I) acetylide is formed in situ and undergoes transmetalation to the palladium center, followed by reductive elimination to yield the coupled product.
Step-by-Step Protocol:
-
Degassing: In a reaction vessel, dissolve the bromo- or iodo-pyrrolopyridine (1.0 equiv) and the terminal alkyne (1.1 equiv) in a mixture of THF and triethylamine (2:1). Degas the solution by bubbling with argon for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and the copper(I) co-catalyst (e.g., CuI, 0.1 equiv) to the reaction mixture under an argon atmosphere.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalysts.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the desired alkynyl-substituted pyrrolopyridine.[20]
Structural Characterization and Validation
The unambiguous determination of the structure and purity of newly synthesized pyrrolopyridine compounds is paramount. A combination of spectroscopic and spectrometric techniques is employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms and the substitution pattern on the pyrrolopyridine ring.[22][23][24][25]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, which in turn confirms its elemental composition.[22][23][25]
-
Purity Analysis: High-performance liquid chromatography (HPLC) is routinely used to assess the purity of the final compounds.
Table 1: Representative Characterization Data for a Pyrrolopyridine Derivative
| Analysis | Data |
| ¹H NMR | Chemical shifts (δ) reported in ppm, with multiplicity (s, d, t, m) and coupling constants (J) in Hz.[22][23] |
| ¹³C NMR | Chemical shifts (δ) reported in ppm.[22][23] |
| HRMS (ESI) | Calculated and found m/z values for the [M+H]⁺ ion.[22][23][25] |
| Purity (HPLC) | >95% |
Biological Evaluation: From Hit Identification to Lead Optimization
The ultimate goal of synthesizing novel pyrrolopyridine compounds is often the identification of potent and selective modulators of biological targets, particularly protein kinases. A systematic approach to biological evaluation is crucial for advancing promising compounds through the drug discovery pipeline.
Diagram 2: Drug Discovery and Development Workflow
Caption: A typical workflow for drug discovery.
In Vitro Kinase Inhibition Assays
In vitro kinase assays are the primary method for determining the potency of a compound against its target kinase.[26][27] Luminescence-based and fluorescence-based (e.g., TR-FRET) assays are commonly used in high-throughput screening (HTS) campaigns.[3][15][28]
Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[3]
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction:
-
In a 96- or 384-well plate, add the serially diluted compound or a DMSO control.
-
Add the kinase enzyme and incubate briefly to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate at 30 °C for 60 minutes.
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal.
-
-
Data Analysis: Measure the luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[3]
Table 2: Example Kinase Inhibition Data
| Compound ID | Target Kinase | IC₅₀ (nM) |
| PYR-001 | VEGFR-2 | 11.9[29] |
| PYR-002 | EGFR (T790M) | 0.21[16] |
| PYR-003 | FMS Kinase | 30[15] |
| PYR-004 | Met Kinase | 1.8[23] |
| Sunitinib | VEGFR-2 | 261[22] |
Structure-Activity Relationship (SAR) Studies
Once initial hits are identified, SAR studies are conducted to understand the relationship between the chemical structure of the compounds and their biological activity. This involves synthesizing and testing a series of analogs with systematic modifications to different parts of the molecule. The data from these studies guide the lead optimization process, aiming to improve potency, selectivity, and drug-like properties.
Key insights from SAR studies on pyrrolopyridine kinase inhibitors often reveal the importance of:
-
Substituents on the Pyrrole Ring: Modifications at this position can influence binding affinity and selectivity.
-
Groups Attached to the Pyridine Ring: These can be tailored to interact with specific residues in the kinase active site.
-
The Linker between the Core and Peripheral Moieties: The nature and length of the linker can be critical for optimal positioning of the inhibitor within the binding pocket.
Conclusion and Future Directions
The pyrrolopyridine scaffold continues to be a highly valuable starting point for the design and discovery of novel therapeutic agents. The synthetic methodologies outlined in this guide provide a robust toolkit for the creation of diverse compound libraries. When coupled with a systematic approach to biological evaluation and lead optimization, these strategies can pave the way for the development of the next generation of pyrrolopyridine-based drugs. Future research in this area will likely focus on the development of even more selective and potent inhibitors, as well as the exploration of novel biological targets for this versatile scaffold.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 4- and 6-azaindoles via the Fischer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scaffold Hopping Approach to a New Series of Pyridine Derivatives as Potent Inhibitors of CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. namiki-s.co.jp [namiki-s.co.jp]
- 8. psecommunity.org [psecommunity.org]
- 9. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 10. researchgate.net [researchgate.net]
- 11. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 12. benchchem.com [benchchem.com]
- 13. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 14. testbook.com [testbook.com]
- 15. benchchem.com [benchchem.com]
- 16. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 21. A Simple and Efficient Protocol to 1,2,4-Substituted Pyrroles via a Sonogashira Coupling-Acid-Catalyzed Cyclization [organic-chemistry.org]
- 22. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers | MDPI [mdpi.com]
- 24. Pyrrolopyridine derivatives from pyridoxal 5'-sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. In vitro kinase assay [protocols.io]
- 28. bellbrooklabs.com [bellbrooklabs.com]
- 29. Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Synthesis Protocol: 6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine
Abstract: This document provides a comprehensive guide for the synthesis of 6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine, a key heterocyclic intermediate in pharmaceutical and materials science research.[1] The protocol details a two-step synthetic sequence starting from the commercially available 6-Bromo-1H-pyrrolo[3,2-b]pyridine. The procedure emphasizes experimental causality, safety, and validation, tailored for researchers in organic synthesis and drug development.
Introduction & Scientific Context
The 1H-pyrrolo[3,2-b]pyridine scaffold, also known as 4-azaindole, is a privileged heterocyclic motif found in numerous biologically active compounds.[2] Its derivatives are explored for a wide range of therapeutic applications, including as inhibitors for enzymes like acetyl-CoA carboxylase (ACC1).[2] The targeted compound, this compound, incorporates two key functional groups that allow for diverse downstream chemical modifications. The bromine atom at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions, while the nitro group at the 3-position can be reduced to an amine, serving as a handle for amide bond formation or other functionalizations.[1][3]
The synthesis strategy hinges on the principles of electrophilic aromatic substitution on the 1H-pyrrolo[3,2-b]pyridine core. The regioselectivity of this reaction is critical. The pyrrole ring is generally more activated towards electrophilic attack than the pyridine ring. Within the pyrrole moiety, the C3 position is the kinetically favored site for electrophilic substitution, such as nitration. This preference is due to the greater stabilization of the cationic intermediate (arenium ion) formed during the reaction.
Synthetic Strategy Overview
The synthesis of this compound is accomplished via a direct nitration of the precursor, 6-Bromo-1H-pyrrolo[3,2-b]pyridine. This approach is logical due to the commercial availability of the starting brominated scaffold. The electron-rich pyrrole ring is susceptible to nitration under controlled conditions.
Workflow Diagram:
Caption: Synthetic workflow for the preparation of this compound.
Detailed Synthesis Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| 6-Bromo-1H-pyrrolo[3,2-b]pyridine | ≥95% | Sigma-Aldrich | 944937-53-5 | Starting material.[4] |
| Sulfuric Acid (H₂SO₄) | 95-98% | ACS Reagent | 7664-93-9 | Dehydrating agent and solvent. |
| Nitric Acid (HNO₃) | Fuming (≥90%) | ACS Reagent | 7697-37-2 | Nitrating agent. |
| Dichloromethane (DCM) | Anhydrous | ACS Reagent | 75-09-2 | Extraction solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | Laboratory Grade | 144-55-8 | For neutralization. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Laboratory Grade | 7757-82-6 | Drying agent. |
| Deionized Water (H₂O) | 7732-18-5 | For workup. | ||
| Ice | For cooling bath. |
Step-by-Step Procedure: Nitration
Safety First: This reaction involves the use of highly corrosive and strong oxidizing acids. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reaction can be exothermic; maintain strict temperature control.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-Bromo-1H-pyrrolo[3,2-b]pyridine (1.0 g, 5.08 mmol).
-
Acid Addition: Place the flask in an ice/water bath to cool to 0 °C. Slowly add concentrated sulfuric acid (20 mL) dropwise while stirring. Ensure the internal temperature does not exceed 10 °C. Stir until all the starting material has dissolved.
-
Nitrating Agent Addition: While maintaining the temperature at 0 °C, add fuming nitric acid (0.36 mL, 8.63 mmol, 1.7 eq) dropwise over 15 minutes. A slight color change may be observed.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature. Stir for an additional 2-3 hours.
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice (approx. 100 g) in a beaker with vigorous stirring. This step must be done slowly and cautiously in a fume hood as it is highly exothermic.
-
Neutralization: Slowly neutralize the acidic solution by adding saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8. A precipitate of the crude product should form.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound as a solid.
Characterization and Validation
The final product should be characterized to confirm its identity and purity.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic peaks for the aromatic protons on the pyrrolopyridine core. The introduction of the nitro group at the C3 position will lead to a downfield shift of the adjacent protons.
-
¹³C NMR: The carbon NMR will show the expected number of signals for the carbon atoms in the molecule.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated mass of C₇H₄BrN₃O₂ (m/z ≈ 240.95).[5] The isotopic pattern for bromine (¹⁹Br and ⁸¹Br) should be observed.
-
Melting Point: A sharp melting point range indicates the purity of the compound.
Experimental Rationale & Troubleshooting
-
Choice of Nitrating Agent: A mixture of fuming nitric acid and sulfuric acid is a classic and effective nitrating system. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.
-
Temperature Control: Maintaining a low temperature during the addition of the acids is crucial to control the exothermic nature of the reaction and to prevent unwanted side reactions or degradation of the starting material.
-
Regioselectivity: Electrophilic substitution on the 1H-pyrrolo[3,2-b]pyridine core is directed to the 3-position of the electron-rich pyrrole ring. This is a well-established principle for electrophilic reactions on azaindoles.[6]
-
Troubleshooting - Low Yield: If the yield is low, it could be due to incomplete reaction or degradation. Ensure anhydrous conditions and precise temperature control. The reaction time can be extended if monitoring shows incomplete conversion of the starting material.
-
Troubleshooting - Impurities: The formation of di-nitrated or other isomeric byproducts is possible if the reaction conditions are too harsh (e.g., elevated temperature). Purification by column chromatography is essential to isolate the desired product.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined steps and adhering to the safety precautions, researchers can successfully prepare this valuable intermediate for further synthetic applications in drug discovery and materials science.
References
- 1. This compound [myskinrecipes.com]
- 2. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 6-Bromo-1H-pyrrolo 3,2-b pyridine AldrichCPR 944937-53-5 [sigmaaldrich.com]
- 5. This compound | C7H4BrN3O2 | CID 53413032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Evaluation of 6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine Derivatives in Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1] The development of small molecule kinase inhibitors is therefore a major focus of modern drug discovery.[2][3] The pyrrolopyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[4][5] This document provides detailed application notes and protocols for the use of 6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine as a versatile starting material for the synthesis of novel kinase inhibitor candidates. We present methodologies for evaluating the inhibitory activity of its derivatives using robust and high-throughput in vitro kinase assays.
Introduction: The Pursuit of Novel Kinase Inhibitors
Protein kinases catalyze the transfer of a phosphate group from ATP to substrate proteins, a fundamental mechanism for regulating a vast array of cellular processes. The human genome contains over 500 protein kinase genes, and aberrant kinase activity is a known driver of diseases like cancer, inflammatory disorders, and neurodegenerative conditions.[3][6] Small molecule inhibitors that target the ATP-binding site of kinases have emerged as a major class of therapeutics.[1][7][8]
The pyrrolo[3,2-b]pyridine core, an isomer of azaindole, is a key pharmacophore in many clinically relevant kinase inhibitors.[5] Its structure allows for diverse chemical modifications to achieve high potency and selectivity against specific kinase targets.[9][10] this compound is a valuable chemical intermediate, offering multiple reaction sites for the synthesis of a library of potential kinase inhibitors.[11] The bromine atom can be functionalized via cross-coupling reactions, while the nitro group can be reduced to an amine for further derivatization.
This guide outlines the workflow for leveraging this scaffold, from the conceptual synthesis of a candidate inhibitor to its detailed characterization in widely used kinase inhibition assays.
From Scaffold to Candidate: A Synthetic Strategy
The journey from a starting material like this compound to a potential drug candidate involves strategic chemical synthesis to introduce molecular features that can interact with the target kinase. A common approach is to use palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, at the bromine position to introduce aryl or heteroaryl groups. The nitro group can be reduced to an amine, which can then be acylated or used in other coupling reactions.
Below is a conceptual workflow for generating a library of diverse compounds from the parent scaffold for subsequent screening.
Caption: Conceptual workflow from synthesis to lead optimization.
Principles of In Vitro Kinase Inhibition Assays
The primary goal of a kinase inhibition assay is to determine the concentration of a compound required to reduce the activity of a specific kinase by 50%, known as the half-maximal inhibitory concentration (IC50).[3] Several assay formats are available, each with its own advantages and disadvantages.
| Assay Type | Principle | Pros | Cons |
| Luminescence-Based | Measures the amount of ATP remaining or ADP produced after the kinase reaction.[12][13][14] | High sensitivity, wide dynamic range, simple "add-mix-read" format, suitable for HTS.[15] | Indirect measurement, potential for interference from library compounds with luciferase.[15] |
| Fluorescence-Based | Monitors changes in fluorescence polarization or intensity upon phosphorylation of a labeled peptide substrate.[16][17][18] | Non-radioactive, amenable to HTS, direct measurement of phosphorylation. | Requires specific fluorescently labeled substrates, potential for light scattering or autofluorescence from compounds.[17] |
| Radiometric | Measures the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP) into a substrate.[16] | Direct and highly sensitive measurement of phosphorylation. | Requires handling of radioactive materials, generates radioactive waste, not easily adaptable for HTS. |
For initial high-throughput screening (HTS) and IC50 determination, luminescence-based assays like Promega's Kinase-Glo® and ADP-Glo™ are widely used due to their simplicity, sensitivity, and robustness.[12][15][19]
Experimental Protocol: Luminescence-Based Kinase Assay (IC50 Determination)
This protocol describes a method for determining the IC50 value of a newly synthesized derivative of this compound against a specific protein kinase using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.[13][14]
Objective
To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target protein kinase.
Materials
-
Test Compound (e.g., a derivative of this compound)
-
Target Kinase and its specific substrate peptide
-
Adenosine Triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based kit)[13]
-
DMSO (for compound dilution)
-
White, opaque 96-well or 384-well plates (low volume)
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Assay Principle Visualization
The ADP-Glo™ assay is a two-step process that quantifies the amount of ADP produced in a kinase reaction. This ADP is then converted into a luminescent signal.
Caption: Principle of the ADP-Glo™ Luminescence-Based Kinase Assay.
Step-by-Step Methodology
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create a serial dilution series of the compound in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution is recommended, starting from 1 mM.[13]
-
Prepare a "no inhibitor" control (DMSO only) and a "no kinase" control.
-
-
Kinase Reaction Setup (in a 96-well plate):
-
Rationale: This step allows the inhibitor to bind to the kinase before the reaction is initiated. The concentrations of kinase and substrate should be optimized beforehand to ensure the reaction is in the linear range (typically <30% ATP consumption).
-
Add 2.5 µL of the serially diluted compound or DMSO control to the appropriate wells.
-
Add 2.5 µL of the kinase solution (diluted in kinase assay buffer) to each well.
-
Incubate for 10-15 minutes at room temperature.[19]
-
-
Initiate Kinase Reaction:
-
Rationale: The reaction is started by adding the substrate and ATP. The ATP concentration should ideally be close to the Km value of the kinase for ATP to accurately determine the potency of ATP-competitive inhibitors.[20]
-
Prepare a substrate/ATP mixture in kinase assay buffer.
-
Add 5 µL of the substrate/ATP mixture to each well to start the reaction. The final reaction volume is 10 µL.
-
Incubate the plate at 30°C for 60 minutes (or an empirically determined optimal time).
-
-
ADP Detection:
-
Rationale: The following steps stop the kinase reaction and convert the generated ADP into a stable luminescent signal.
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[13][19]
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[13][19]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.
-
Subtract the background luminescence (from "no kinase" control wells).
-
Normalize the data: Set the "no inhibitor" (DMSO) control as 100% activity and the highest inhibitor concentration (or a known potent inhibitor) as 0% activity.
-
Plot the normalized kinase activity (%) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Best Practices and Troubleshooting
-
DMSO Concentration: Keep the final DMSO concentration consistent across all wells and ideally below 1% to avoid solvent effects on kinase activity.
-
Controls are Critical: Always include positive controls (a known inhibitor) and negative controls (DMSO vehicle) to validate the assay performance.[21]
-
Z'-Factor: For high-throughput screening, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor > 0.5 is generally considered excellent for screening.
-
Biochemical vs. Cell-Based Potency: A potent inhibitor in a biochemical assay may show reduced activity in a cell-based assay due to factors like poor cell permeability or high intracellular ATP concentrations.[21] Further cellular assays are necessary to confirm on-target activity.
Conclusion
This compound serves as an excellent starting point for the synthesis of novel compounds targeting the vast and therapeutically important kinome. The protocols and principles outlined in this document provide a robust framework for screening these novel derivatives and quantifying their inhibitory potency. By employing sensitive and reliable methods like luminescence-based kinase assays, researchers can efficiently identify and characterize promising new kinase inhibitors, accelerating the drug discovery process.
References
- 1. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pmvofal.com [pmvofal.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. youtube.com [youtube.com]
- 8. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-Bromo-1H-pyrrolo[3,2-c]pyridine [myskinrecipes.com]
- 10. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound [myskinrecipes.com]
- 12. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.kr]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. promega.com [promega.com]
- 16. benchchem.com [benchchem.com]
- 17. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. promega.com.br [promega.com.br]
- 19. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Evaluation of 6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine
Authored by: Senior Application Scientist
Abstract
The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly as kinase inhibitors in oncology.[1][2] This document provides a comprehensive guide for the initial in vitro characterization of 6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine, a heterocyclic compound with potential for further development. We present a tiered experimental approach, beginning with fundamental compound handling and solubility assessment, progressing to primary cytotoxicity screening, and culminating in mechanistic assays to probe for apoptosis induction and potential kinase inhibition. The protocols herein are designed to be self-validating, incorporating essential controls and troubleshooting guides to ensure data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust biological evaluation cascade for novel small molecules.
Introduction: The Rationale for a Tiered Screening Approach
The journey of a novel chemical entity from synthesis to a potential drug candidate is a multi-stage process requiring rigorous biological evaluation. A structured, tiered approach, often referred to as a screening cascade, is essential for making rapid, data-driven decisions.[3] This strategy allows for the efficient allocation of resources by using broad, high-throughput assays initially to identify biological activity, followed by more complex, lower-throughput assays to elucidate the mechanism of action for promising "hits."
This compound belongs to the pyrrolopyridine class of compounds, which have demonstrated a wide range of biological activities.[1][4] Notably, related scaffolds are key components of approved anticancer drugs, often functioning by inhibiting protein kinases that drive oncogenic signaling.[1][5] Therefore, a logical starting hypothesis is that this compound may exhibit anti-proliferative or cytotoxic effects, potentially through the modulation of kinase pathways.
This guide outlines a three-tiered workflow designed to systematically investigate this hypothesis.
Caption: A tiered workflow for in vitro characterization.
Tier 1, Part A: Compound Management and Quality Control
Physicochemical Properties
-
Compound: this compound
-
CAS Number: 1190311-94-4[7]
-
Molecular Formula: C₇H₄BrN₃O₂[7]
-
Molecular Weight: 242.03 g/mol [7]
Protocol: Solubility Assessment and Stock Solution Preparation
Causality: Dimethyl sulfoxide (DMSO) is the standard solvent for compound storage in screening libraries due to its ability to dissolve a wide range of organic molecules and its miscibility with aqueous assay media.[8] However, final DMSO concentrations in cell-based assays must be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[9] This necessitates the preparation of a high-concentration stock solution.
Materials:
-
This compound solid
-
Anhydrous, cell culture grade DMSO
-
Vortex mixer
-
Sonicator (water bath)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated pipettes
Procedure:
-
Target Concentration: Aim to prepare a 10 mM or 20 mM stock solution. This provides sufficient concentration for serial dilutions into cell culture media.
-
Preparation:
-
Accurately weigh a small amount of the compound (e.g., 1-2 mg) into a sterile vial.
-
Add the calculated volume of DMSO to achieve the target concentration.
-
Vortex vigorously for 2 minutes.
-
-
Solubility Check:
-
Visually inspect the solution against a light source for any undissolved particulates.
-
If particulates are present, sonicate the vial in a water bath for 10-15 minutes.
-
Re-inspect. If the compound remains insoluble, it may be necessary to prepare a lower concentration stock or consider alternative solvents like DMF, though these are often more toxic to cells.[10]
-
-
Storage and Handling:
Tier 1, Part B: Primary Bioactivity Screening
The initial goal is to determine if the compound exerts a biological effect on whole cells, typically measured as a loss of cell viability or inhibition of proliferation.[13][14] Colorimetric assays like the MTT assay are widely used for this purpose as they are robust, cost-effective, and amenable to a 96-well format for dose-response studies.[15]
Protocol: Cell Viability Assessment via MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.[16]
Materials:
-
Selected cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[17]
-
-
Compound Treatment:
-
Prepare serial dilutions of the compound stock in complete medium. A common starting range is 100 µM down to 0.01 µM.
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound concentration) and a "no-cell" blank control (medium only).
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.
-
Incubate for a desired duration (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple crystals.[15]
-
-
Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
| Parameter | Description | Typical Value/Setup | Rationale for Control |
| Vehicle Control | Cells treated with medium containing the highest concentration of DMSO used in the experiment. | 0.1% - 0.5% DMSO | Ensures that any observed cytotoxicity is due to the compound and not the solvent.[9] |
| Positive Control | Cells treated with a known cytotoxic agent (e.g., Doxorubicin, Staurosporine). | 1-10 µM | Validates that the assay system is responsive to cytotoxic insults. |
| Blank Control | Wells containing medium and assay reagents but no cells. | N/A | Measures background absorbance from the medium and reagents.[18] |
| Seeding Density | Optimal number of cells per well. | 1,000-100,000 cells/well | Too few cells lead to low signal; too many can lead to nutrient depletion and non-linear assay response.[9] |
Tier 2: Mechanistic Elucidation
If this compound demonstrates potent cytotoxic activity (e.g., a low micromolar or nanomolar IC₅₀), the next logical step is to investigate how it is killing the cells.
Protocol: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
Principle: Apoptosis, or programmed cell death, is a distinct process from necrosis (uncontrolled cell death). A key early event in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[19] Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[20] Flow cytometry can then distinguish between four populations:
-
Viable cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Necrotic cells: Annexin V-negative / PI-positive
Caption: Interpreting Annexin V / PI staining results.
Materials:
-
Cells treated with the compound at relevant concentrations (e.g., 1x and 5x the IC₅₀ value)
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvest:
-
Washing: Wash the cells twice with cold PBS by centrifuging at low speed (e.g., 500 x g for 5 minutes) and resuspending the pellet.[21]
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[19]
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[19] Be sure to include unstained, Annexin V only, and PI only controls to set up proper compensation and gates.
-
Approach: Biochemical Kinase Profiling
Rationale: Given that the pyrrolopyridine scaffold is a common feature in kinase inhibitors, a logical next step is to determine if the compound directly inhibits kinase activity.[1][5] A cost-effective way to screen this broadly is to use a commercial kinase profiling service. These services test the compound at a fixed concentration (e.g., 10 µM) against a large panel of purified kinases in a cell-free, biochemical assay format.[22]
Principle of a Typical Kinase Assay: Most in vitro kinase assays consist of the kinase enzyme, a specific substrate (peptide or protein), and a phosphate donor, typically ATP.[23][24] The assay measures the transfer of phosphate from ATP to the substrate. Inhibition is observed as a decrease in signal. Common detection methods are radiometric (measuring incorporation of ³²P-ATP) or luminescence/fluorescence-based.[23][25]
Caption: General workflow of an in vitro biochemical kinase assay.
Interpreting the Data: The output is typically presented as "% inhibition" at the tested concentration for each kinase in the panel. A significant inhibition (e.g., >50%) of one or more kinases would identify them as potential direct targets, warranting further investigation with IC₅₀ determination and cellular target engagement studies.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells in viability assay. | Inconsistent cell seeding; Pipetting errors; "Edge effect" on the plate. | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes. Avoid using the outermost wells of the 96-well plate.[9] |
| Low absorbance readings in MTT assay. | Cell number is too low; Insufficient incubation time with MTT reagent. | Perform a cell titration experiment to find the optimal seeding density. Increase MTT incubation time (up to 4 hours).[9][15] |
| Compound precipitates in culture medium. | Poor aqueous solubility; Exceeding the solubility limit. | Check the solubility limit of the compound in the medium. Prepare fresh dilutions for each experiment. Ensure the final DMSO concentration is not causing precipitation.[9] |
| No apoptotic population observed after treatment. | Compound may induce necrosis or cytostatic effects, not apoptosis; Incorrect time point. | Run a time-course experiment (e.g., 12, 24, 48 hours). Analyze for cell cycle arrest or use a necrosis-specific assay. |
Conclusion
This application note provides a validated, tiered framework for the initial in vitro characterization of this compound. By systematically assessing its solubility, cytotoxic potential, and mechanism of action, researchers can efficiently determine the compound's biological profile. The workflow is designed to generate reliable and reproducible data, enabling informed decisions for the subsequent stages of hit-to-lead development in the drug discovery process.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. international-biopharma.com [international-biopharma.com]
- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Bromo-1H-pyrrolo[3,2-c]pyridine [myskinrecipes.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C7H4BrN3O2 | CID 53413032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 19. Apoptosis Protocols | USF Health [health.usf.edu]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 23. bmglabtech.com [bmglabtech.com]
- 24. bellbrooklabs.com [bellbrooklabs.com]
- 25. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol for the Solubilization of 6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine for In Vitro Cell Culture Experiments
Introduction
6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic organic compound with potential applications in pharmacological research and drug development. Successful in vitro evaluation of this and similar novel chemical entities is contingent upon a reliable and reproducible method for their solubilization in aqueous cell culture media. Due to its chemical structure, this compound is anticipated to have limited aqueous solubility, a common challenge for many small molecule drug candidates.[1] This document provides a detailed protocol for the preparation of stock solutions and their subsequent dilution for use in cell-based assays, with a focus on maintaining compound stability and minimizing solvent-induced cytotoxicity.
The principles outlined herein are grounded in established best practices for handling hydrophobic compounds in a cell culture setting. The primary objective is to achieve a homogenous, biologically active solution that allows for accurate and meaningful experimental results. The causality behind each step is explained to provide researchers with a comprehensive understanding of the protocol's design and to facilitate troubleshooting and adaptation for specific experimental needs.
Physicochemical Properties of this compound
A foundational understanding of the compound's properties is crucial for developing an effective solubilization strategy.
| Property | Value | Source |
| CAS Number | 1190311-94-4 | [2][3] |
| Molecular Formula | C₇H₄BrN₃O₂ | [2][3] |
| Molecular Weight | 242.03 g/mol | [2][3] |
| Predicted XLogP3 | 1.6 | [3] |
The predicted XLogP3 value of 1.6 suggests that this compound has a degree of lipophilicity, indicating that it is more soluble in organic solvents than in water.[3] This necessitates the use of a suitable organic solvent to prepare a concentrated stock solution before dilution into aqueous cell culture media.
Solvent Selection and Considerations
The choice of solvent is a critical step in preparing a compound for cell-based assays. The ideal solvent should effectively dissolve the compound at a high concentration, be miscible with the cell culture medium, and exhibit minimal toxicity to the cells at its final working concentration.[4]
Dimethyl Sulfoxide (DMSO) is the recommended solvent for this compound due to its strong solubilizing power for a wide range of organic compounds and its complete miscibility with water and cell culture media.[5] However, it is important to be aware of the potential effects of DMSO on cells.
DMSO-Induced Cytotoxicity and Cellular Effects
While widely used, DMSO is not biologically inert. At higher concentrations, it can be cytotoxic, leading to cell death and compromised experimental outcomes.[6][7] Even at sub-lethal concentrations, DMSO can influence cellular processes such as proliferation, differentiation, and gene expression.[8][9]
General recommendations for DMSO concentration in final cell culture medium:
-
Most cell lines: ≤ 0.5% (v/v) is generally well-tolerated.[10]
-
Sensitive and primary cells: ≤ 0.1% (v/v) is recommended to minimize off-target effects.[6][10]
It is imperative for researchers to determine the maximal tolerated DMSO concentration for their specific cell line through a dose-response cytotoxicity assay prior to initiating experiments with the compound of interest.
Protocol for Preparation of a 10 mM Stock Solution
This protocol outlines the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for many in vitro studies and allows for a wide range of final working concentrations to be prepared.[11]
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass:
-
To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 242.03 g/mol = 2.42 mg
-
-
-
Weigh the compound:
-
Carefully weigh out 2.42 mg of this compound using a calibrated analytical balance. To ensure accuracy, it is advisable to weigh a larger mass (e.g., 10 mg) and dissolve it in a proportionally larger volume of DMSO (e.g., 4.13 mL).[12]
-
-
Dissolution:
-
Transfer the weighed compound into a sterile, amber microcentrifuge tube or glass vial. The use of amber containers is recommended to protect the compound from potential photodegradation.[12]
-
Add the calculated volume of sterile DMSO.
-
Vortex the solution vigorously for at least one minute or until the compound is completely dissolved. A brief sonication in a water bath can aid in the dissolution of poorly soluble compounds.[10]
-
-
Storage:
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[12]
-
Workflow for Preparing Working Solutions in Cell Culture Medium
The following workflow illustrates the process of diluting the concentrated stock solution into the final cell culture medium.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound [myskinrecipes.com]
- 3. This compound | C7H4BrN3O2 | CID 53413032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. himedialabs.com [himedialabs.com]
- 6. protocol-online.org [protocol-online.org]
- 7. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf US [eppendorf.com]
- 10. lifetein.com [lifetein.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. phytotechlab.com [phytotechlab.com]
Application Notes and Protocols for Derivatization of 6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine
Introduction: The Strategic Value of the 6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine Scaffold
The this compound, also known as 6-bromo-3-nitro-4-azaindole, is a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science.[1] Its structure is a confluence of functionalities ripe for strategic chemical modification. The pyrrolo[3,2-b]pyridine core is a recognized "privileged scaffold," appearing in numerous biologically active compounds due to its ability to mimic endogenous structures and participate in crucial binding interactions.[2]
This guide provides a detailed exploration of key derivatization strategies for this versatile scaffold. We will delve into the mechanistic underpinnings and provide field-proven protocols for the following transformations:
-
Palladium-Catalyzed Cross-Coupling Reactions: Leveraging the reactive C-Br bond for the formation of new carbon-carbon and carbon-nitrogen bonds.
-
Nucleophilic Aromatic Substitution (SNAr): Utilizing the activating effect of the nitro group to displace the bromine atom.
-
Nitro Group Reduction and Subsequent Functionalization: Transforming the nitro group into a versatile amino handle for further diversification.
The inherent electronic nature of the scaffold—an electron-deficient pyridine ring fused to an electron-rich pyrrole ring, further modulated by a strongly electron-withdrawing nitro group—presents unique challenges and opportunities. The pyridine nitrogen can potentially coordinate with and inhibit palladium catalysts, necessitating careful optimization of reaction conditions.[3] Conversely, the nitro group activates the pyridine ring for nucleophilic attack.[3][4] Understanding these electronic effects is paramount for successful derivatization.
I. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for modifying the 6-position of the pyrrolo[3,2-b]pyridine core. The reactivity of the C-Br bond allows for the selective formation of C-C and C-N bonds.
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for creating biaryl or vinyl-substituted derivatives by reacting the C-Br bond with an organoboron reagent.[5][6] This reaction is prized for its functional group tolerance and the commercial availability of a vast array of boronic acids and their esters.
Causality of Experimental Choices:
-
Catalyst System: A palladium(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with phosphine ligands are commonly used. For electron-deficient heteroaryl halides, bulky, electron-rich phosphine ligands such as SPhos or XPhos can be beneficial in promoting the rate-limiting oxidative addition step.[7]
-
Base: A base is crucial for the transmetalation step, where the organic group is transferred from boron to palladium.[5] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently employed, often in an aqueous/organic solvent mixture.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is typical, as it facilitates the dissolution of both the organic substrate and the inorganic base.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Aryl- or Vinylboronic Acid (1.2 - 1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv) or PdCl₂(dppf) (0.03 equiv)
-
K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v), degassed
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the boronic acid, and the base.
-
Add the palladium catalyst.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Entry | Aryl Halide Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 6-Bromo-4-chloroquinoline-3-carbonitrile | Phenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Dioxane/H₂O | 80-90 | >90 | [8] |
| 2 | 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 85-95 | 85 | [9] |
| 3 | 6-Chloroindole | Phenylboronic acid | P1 Precatalyst (1.5) | K₃PO₄ | Dioxane/H₂O | 60 | 97 | [10] |
B. Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a premier method for forming C-N bonds by coupling aryl halides with amines.[11] This reaction is exceptionally broad in scope, tolerating a wide variety of primary and secondary amines. For an electron-deficient substrate like this compound, this reaction provides a direct route to 6-amino derivatives.
Causality of Experimental Choices:
-
Catalyst System: The combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand is essential.[12] Ligands like Xantphos, BINAP, or specialized Buchwald ligands (e.g., XPhos, RuPhos) are designed to facilitate both the oxidative addition and the final reductive elimination step, which can be challenging for electron-deficient substrates.[13]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido intermediate.[11] Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are the most common choices.
-
Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are used to prevent unwanted side reactions.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv) or Pd(OAc)₂ (0.02 equiv)
-
Xantphos (0.04 equiv) or BINAP (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene or 1,4-Dioxane, degassed
-
Schlenk tube or sealed vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium precursor, ligand, and NaOtBu to a flame-dried Schlenk tube.
-
Add the this compound and the amine.
-
Evacuate and backfill the tube with inert gas three times.
-
Add the degassed anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite®, washing the pad with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate under reduced pressure and purify the crude product by flash column chromatography.
C. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful method for installing alkynyl groups at the 6-position, creating a C(sp²)-C(sp) bond.[14][15] This reaction typically employs a dual-catalyst system of palladium and copper(I).
Causality of Experimental Choices:
-
Catalyst System: A palladium(0) catalyst, often generated in situ from PdCl₂(PPh₃)₂, facilitates the oxidative addition of the aryl bromide. A copper(I) salt, typically CuI, acts as a co-catalyst to form a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.[14] Copper-free conditions have also been developed, often requiring stronger bases or specialized ligands.[16]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne and also serves as the solvent in many cases.
-
Solvent: DMF or the amine base itself are common solvents. Anhydrous and anaerobic conditions are traditionally required to prevent homocoupling of the alkyne (Glaser coupling).
A close analog, 2-amino-3-iodo-5-nitropyridine, has been successfully used in Sonogashira couplings, suggesting the feasibility of this reaction on the target scaffold.[3][4]
Protocol 3: General Procedure for Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 - 1.5 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
Copper(I) Iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) or a mixture of DMF/Et₃N, degassed
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent (e.g., Et₃N or DMF).
-
Add the terminal alkyne via syringe, followed by any co-solvent amine base.
-
Stir the reaction at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyne.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Table 2: Representative Conditions for Sonogashira Coupling of Bromopyridines
| Entry | Aryl Halide Substrate | Alkyne | Catalyst System (mol%) | Base/Solvent | Temp | Yield (%) | Reference |
| 1 | 2-amino-3-iodo-5-nitropyridine | TMS-acetylene | Pd(PPh₃)₄/CuI | Et₃N/THF | RT | 95 | [3][4] |
| 2 | 6-bromo-3-fluoro-2-cyanopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (2), CuI (4) | Et₃N | RT | 93 | [17] |
| 3 | 1-bromo-3,5-dimethoxybenzene | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl (2.5) | TMP/DMSO | RT | 92 | [16] |
II. Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing nature of the 3-nitro group, combined with the inherent electron deficiency of the pyridine ring, activates the C6-Br bond towards nucleophilic aromatic substitution (SNAr).[18][19][20] This strategy allows for the direct displacement of the bromide with a variety of nucleophiles, such as alkoxides, thiolates, and amines, often without the need for a metal catalyst.
Mechanistic Principle:
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[18]
-
Addition: The nucleophile attacks the electrophilic carbon atom bearing the leaving group (C6), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group and the pyridine nitrogen, which stabilizes the intermediate.
-
Elimination: Aromaticity is restored by the expulsion of the bromide leaving group.
Protocol 4: General Procedure for SNAr with an Alkoxide Nucleophile
Materials:
-
This compound (1.0 equiv)
-
Sodium Alkoxide (e.g., NaOMe, NaOEt) (1.5 - 2.0 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or the corresponding alcohol)
-
Round-bottom flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Dissolve the this compound in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the sodium alkoxide portion-wise at room temperature.
-
Heat the reaction mixture (e.g., to 60-100 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and carefully quench by pouring it into ice-water.
-
If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
III. Nitro Group Reduction and Subsequent Derivatization
The nitro group is not merely an activating group; it is a "synthetic chameleon" that can be reduced to an amino group, opening up a vast new landscape of functionalization possibilities.[21] The resulting 6-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine is a valuable intermediate for introducing diversity at the 3-position.
Causality of Experimental Choices: Selective Reduction
The key challenge is to reduce the nitro group chemoselectively without affecting the C-Br bond (hydrogenolysis) or other functional groups.[22]
-
Catalytic Transfer Hydrogenation: This is often a mild and effective method. A hydrogen donor like ammonium formate or hydrazine is used in conjunction with a catalyst like Palladium on carbon (Pd/C).[21] These conditions often preserve aryl-halide bonds.
-
Metal/Acid Reduction: Classic conditions using metals like tin(II) chloride (SnCl₂), iron (Fe), or zinc (Zn) in an acidic medium (e.g., HCl, acetic acid) are highly effective for nitro group reduction and are generally compatible with aryl bromides.[23]
Protocol 5: Selective Reduction of the Nitro Group using SnCl₂
Materials:
-
This compound (1.0 equiv)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 equiv)
-
Ethanol or Ethyl Acetate
-
Round-bottom flask
Procedure:
-
Suspend or dissolve the this compound in ethanol or ethyl acetate.
-
Add the SnCl₂·2H₂O in one portion.
-
Heat the mixture to reflux (typically 50-70 °C) and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into ice-water.
-
Basify the mixture by the slow addition of a saturated aqueous NaHCO₃ or NaOH solution until the pH is ~8-9. A tin hydroxide precipitate will form.
-
Filter the mixture through a pad of Celite®, washing thoroughly with ethyl acetate.
-
Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude 3-amino product.
Further Functionalization of the 3-Amino Group:
The newly formed 3-amino group can be derivatized using standard organic chemistry methodologies, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
-
Diazotization: Conversion to a diazonium salt, which can then be displaced in Sandmeyer-type reactions.
Conclusion
The this compound is a highly functionalized scaffold that offers multiple avenues for chemical diversification. Through strategic application of modern synthetic methods such as palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and nitro group manipulation, researchers can efficiently generate libraries of novel compounds. The protocols and mechanistic insights provided in this guide serve as a robust starting point for scientists and drug development professionals to unlock the full potential of this valuable chemical entity. Careful consideration of the substrate's electronic properties and methodical optimization of reaction conditions are key to achieving high yields and purity in these transformations.
References
- 1. This compound | C7H4BrN3O2 | CID 53413032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organometallic methods for the synthesis and functionalization of azaindoles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 17. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. jsynthchem.com [jsynthchem.com]
Analytical techniques for quantifying 6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine
An In-Depth Guide to the Quantitative Analysis of 6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine
Abstract
This comprehensive application note provides detailed methodologies for the accurate and robust quantification of this compound, a heterocyclic compound of interest in pharmaceutical research and development. Recognizing the compound's unique structural features—a pyrrolopyridine core, a bromine atom, and a nitro group—this guide presents three orthogonal analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each section explains the scientific rationale behind the chosen methodology, provides step-by-step protocols, and outlines key validation parameters in accordance with ICH guidelines to ensure data integrity and trustworthiness.[1][2][3][4] This document is intended for researchers, analytical scientists, and quality control professionals in the drug development sector.
Introduction and Rationale for Method Selection
This compound is a substituted 7-azaindole derivative. The 1H-pyrrolo[2,3-b]pyridine scaffold is a significant pharmacophore in medicinal chemistry, often utilized as a "hinge-binding" motif for protein kinase inhibitors.[5][6] Accurate quantification of this molecule is paramount for ensuring the quality of synthetic intermediates, monitoring reaction kinetics, assessing purity, and conducting stability studies.
The selection of analytical techniques is directly dictated by the molecule's physicochemical properties:
-
Aromatic System & Nitro Group (Chromophore): The conjugated π-system of the pyrrolopyridine ring and the nitro group act as strong chromophores, making the molecule highly suitable for quantification by HPLC with UV detection .
-
Bromo and Nitro Substituents: The presence of a bromine atom provides a distinct isotopic signature (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which is invaluable for selective and definitive identification by Mass Spectrometry (MS) .[7] The compound's potential for thermal stability and volatility allows for analysis by Gas Chromatography (GC) .
-
Unique Proton Environments: The molecule contains hydrogen atoms in distinct chemical environments, enabling absolute quantification without a specific reference standard using Quantitative NMR (qNMR) .[8][9][10] qNMR is recognized by pharmacopeias as a primary analytical method and is particularly powerful for characterizing new chemical entities where certified standards are unavailable.[11]
This multi-faceted approach, employing chromatographic separation, mass-based detection, and spectroscopic quantification, provides an orthogonal and robust strategy for the comprehensive analysis of this compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₄BrN₃O₂ |
| Molecular Weight | 242.03 g/mol |
| Appearance | Expected to be a solid |
| Key Structural Features | Fused heterocyclic rings, bromine substituent, nitro group |
Method 1: Quantification by Reversed-Phase HPLC-UV
Principle and Rationale
Reversed-phase HPLC (RP-HPLC) is the cornerstone of pharmaceutical analysis for purity and assay determination. This technique separates compounds based on their hydrophobicity. The analyte, this compound, is a moderately polar molecule that will partition between a non-polar stationary phase (e.g., C18) and a polar mobile phase. By using a gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer, the compound can be effectively separated from potential impurities and eluted as a sharp peak. Quantification is achieved by integrating the peak area from the UV detector response, which is proportional to the analyte concentration.
Experimental Protocol
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade.
-
Formic acid or Trifluoroacetic acid (optional mobile phase modifier).
-
Reference standard of this compound.
-
Analytical balance, volumetric flasks, pipettes, and 0.45 µm syringe filters.
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Degas both mobile phases prior to use.
-
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (Diluent) to obtain a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
-
-
Sample Preparation:
-
Accurately weigh an amount of the sample expected to contain ~10 mg of the analyte into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard non-polar phase for good retention of moderately polar compounds. |
| Mobile Phase | A: 0.1% FA in WaterB: 0.1% FA in Acetonitrile | Acid modifier improves peak shape and reduces silanol interactions. |
| Gradient | 0-20 min: 10% to 90% B20-25 min: 90% B25-30 min: 10% B | Ensures elution of the analyte and any more non-polar impurities. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak symmetry. |
| Injection Volume | 10 µL | Standard volume to avoid column overloading. |
| Detection | UV at 254 nm | A common wavelength for aromatic compounds; should be optimized. |
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard injections against their known concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Determine the concentration of the analyte in the sample injection by interpolating its peak area on the calibration curve.
-
Calculate the final concentration or purity in the original sample, accounting for the initial weight and dilution factor.
-
Method Validation Summary (per ICH Q2(R2))[3][4][13]
| Parameter | Acceptance Criteria | Purpose |
| Specificity | Peak is free from interference at the analyte's retention time. | To ensure the signal measured is only from the analyte. |
| Linearity | R² ≥ 0.999 over the specified range. | To demonstrate a proportional relationship between concentration and response. |
| Accuracy | 98.0% - 102.0% recovery of spiked samples. | To measure the closeness of the experimental value to the true value. |
| Precision | RSD ≤ 2.0% for repeatability and intermediate precision. | To show the consistency and reproducibility of the method. |
| Range | Typically 80% to 120% of the target concentration. | The concentration interval where the method is precise, accurate, and linear. |
Method 2: Quantification by GC-MS
Principle and Rationale
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the highly selective detection of mass spectrometry. The method is ideal for compounds that are thermally stable and sufficiently volatile. The analyte is vaporized in a heated inlet, separated from other components on a capillary column, and then fragmented and detected by the mass spectrometer.
For this compound, GC-MS offers two key advantages:
-
High Selectivity: Using Selected Ion Monitoring (SIM) mode, the MS can be set to detect only specific, characteristic ions of the analyte, filtering out background noise and co-eluting impurities.
-
Definitive Identification: The presence of a bromine atom results in a characteristic M/M+2 isotope pattern in an approximate 1:1 ratio, providing unambiguous confirmation of the analyte's identity.[7]
Experimental Protocol
Instrumentation and Materials:
-
Gas chromatograph with a capillary column inlet and a mass selective detector (MSD).
-
A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Helium (carrier gas), high purity.
-
Ethyl acetate or Dichloromethane, GC grade.
-
Internal Standard (IS), e.g., 1-Bromo-4-nitrobenzene, if available and resolved from the analyte.
-
Reference standard of this compound.
Step-by-Step Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard (e.g., 1 mg/mL) in ethyl acetate.
-
Prepare a stock solution of the internal standard (if used) at the same concentration.
-
Create a series of calibration standards containing a fixed concentration of the IS and varying concentrations of the analyte (e.g., 1-100 µg/mL).
-
Prepare the sample by accurately weighing it and dissolving in ethyl acetate to a concentration within the calibration range, then add the IS at the same fixed concentration.
-
-
Instrumental Conditions:
| Parameter | Recommended Setting | Rationale |
| Inlet Temperature | 250 °C | Ensures rapid volatilization without thermal degradation. |
| Injection Mode | Splitless (for trace analysis) or Split (10:1 for higher concentrations) | Splitless mode enhances sensitivity. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert gas providing good chromatographic efficiency. |
| Oven Program | Initial: 100 °C (hold 1 min)Ramp: 15 °C/min to 280 °CHold: 5 min | Separates the analyte from solvent and other impurities. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before entering the MS source. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| Ionization Energy | 70 eV | Standard energy for creating reproducible fragmentation patterns. |
| Detection Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity. |
| SIM Ions | Quantifier: m/z 241 (M⁺)Qualifier: m/z 243 (M⁺+2)Qualifier: m/z 195 ([M-NO₂]⁺) | Monitor the molecular ion pair (¹⁹Br/⁸¹Br) and a major fragment for confirmation. |
-
Data Analysis:
-
Confirm the identity of the analyte by verifying its retention time and the 1:1 ratio of the m/z 241 and 243 qualifier ions.
-
For each calibration standard, calculate the response factor (RF) as: (Area_analyte / Area_IS) / (Conc_analyte / Conc_IS).
-
Plot a calibration curve of the area ratio (Analyte/IS) versus the concentration ratio (Analyte/IS).
-
Calculate the concentration of the analyte in the sample using the calibration curve and the known concentration of the internal standard.
-
Method 3: Quantification by ¹H-qNMR Spectroscopy
Principle and Rationale
Quantitative NMR (qNMR) is a primary analytical method that quantifies a substance by comparing the integral of one of its signals to the integral of a signal from a certified internal standard of known purity and weight.[8][9] The key principle is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[11]
The advantages of qNMR are significant:
-
Absolute Quantification: It does not require a reference standard of the analyte itself, making it ideal for novel compounds.
-
High Specificity: Quantification is based on specific, structurally assigned signals, avoiding interference from impurities unless their signals overlap.
-
Non-destructive: The sample can be recovered after analysis.
Experimental Protocol
Instrumentation and Materials:
-
NMR spectrometer (≥ 400 MHz).
-
Certified internal standard (e.g., Maleic acid, Dimethyl sulfone). The standard must be stable, non-volatile, have a simple spectrum with at least one signal well-resolved from analyte signals, and be soluble in the same solvent.
-
High-purity deuterated solvent (e.g., DMSO-d₆).
-
High-precision analytical balance.
-
NMR tubes.
Step-by-Step Protocol:
-
Selection of Components:
-
Analyte Signal: Choose a well-resolved proton signal from this compound that is free from overlap with other signals.
-
Internal Standard: Select an internal standard like Maleic acid. Its two vinyl protons give a sharp singlet around 6.3 ppm in DMSO-d₆, which is unlikely to overlap with the aromatic signals of the analyte.
-
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the analyte (Wa) into a vial.
-
Accurately weigh about 10-20 mg of the certified internal standard (Ws) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum using quantitative parameters to ensure full signal relaxation.
-
| Parameter | Recommended Setting | Rationale |
| Pulse Angle | 90° | Ensures maximum signal intensity for quantification. |
| Relaxation Delay (d1) | ≥ 5 x T₁ | Crucial. Allows for >99% longitudinal relaxation of all protons. T₁ must be measured or estimated (a delay of 30-60s is often sufficient). |
| Number of Scans | ≥ 16 | Improves signal-to-noise ratio. |
| Acquisition Time | ≥ 3 seconds | Provides adequate digital resolution. |
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate the selected analyte signal (Ia) and the selected internal standard signal (Is).
-
Calculate the purity of the analyte (Pa) using the following equation:[11]
Pa = (Ia / Is) * (Ns / Na) * (Ms / Ma) * (Ws / Wa) * Ps
Where:
-
Ia, Is = Integrals of analyte and standard
-
Na, Ns = Number of protons for the integrated signal of analyte and standard
-
Ma, Ms = Molecular weights of analyte and standard
-
Wa, Ws = Weights of analyte and standard
-
Ps = Purity of the internal standard (from its certificate)
-
-
Conclusion
This application note details three robust and scientifically sound methods for the quantification of this compound.
-
HPLC-UV is presented as a reliable and routine method for quality control, ideal for assessing purity in the presence of process-related impurities.
-
GC-MS provides exceptional selectivity and confirmatory identification through its characteristic mass spectrum, making it suitable for trace analysis and impurity identification.
-
¹H-qNMR stands out as a primary, metrological technique for determining absolute purity without the need for a compound-specific reference standard, which is invaluable in early-stage drug discovery and for the certification of new reference materials.
The choice of method will depend on the specific analytical objective, available instrumentation, and the required level of validation. Employing these orthogonal techniques provides a comprehensive analytical strategy, ensuring the generation of accurate, reliable, and defensible data for this compound.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. benchchem.com [benchchem.com]
- 6. ajol.info [ajol.info]
- 7. m.youtube.com [m.youtube.com]
- 8. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. emerypharma.com [emerypharma.com]
- 10. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 11. pubs.acs.org [pubs.acs.org]
The Synthetic Versatility of 6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine: A Guide for Researchers
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
In the landscape of medicinal chemistry and drug discovery, the 1H-pyrrolo[3,2-b]pyridine, commonly known as the 7-azaindole scaffold, has emerged as a "privileged structure."[1] Its bioisosteric relationship to indole allows it to mimic the natural substrate, often leading to enhanced pharmacological properties such as improved solubility and bioavailability.[2] This has led to its incorporation into a number of clinically significant drugs, including the BRAF kinase inhibitor Vemurafenib and the Bcl-2 inhibitor Venetoclax.[2][3]
Within this important class of heterocycles, 6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine stands out as a particularly versatile and valuable intermediate.[4] Its structure is strategically functionalized with a bromine atom at the 6-position, a prime handle for palladium-catalyzed cross-coupling reactions, and a nitro group at the 3-position, which can be readily transformed into an amino group for further derivatization. This guide provides detailed application notes and protocols for the use of this key building block in several cornerstone reactions of modern organic synthesis.
Core Properties and Handling
This compound is a solid at room temperature and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.[5]
| Property | Value | Reference |
| Molecular Formula | C₇H₄BrN₃O₂ | [5] |
| Molecular Weight | 242.03 g/mol | [5] |
| CAS Number | 1190311-94-4 | [5] |
| Appearance | Solid | [5] |
| Storage | Store at room temperature in a dry, well-sealed container. | [6] |
Key Synthetic Transformations and Protocols
The strategic placement of the bromo and nitro groups on the 7-azaindole core allows for a range of sequential and regioselective modifications. The primary applications involve leveraging the C-Br bond for carbon-carbon and carbon-nitrogen bond formation, followed by the transformation of the nitro group.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, and the bromine at the 6-position of the title compound serves as an excellent electrophilic partner.[9][10] This reaction is fundamental in the synthesis of numerous kinase inhibitors where an aryl or heteroaryl group is required at this position.[3]
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of a palladium(0) source, often generated in situ from a palladium(II) precatalyst, is crucial. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often employed to facilitate the oxidative addition of the palladium to the C-Br bond and promote the reductive elimination of the product.[10]
-
Base: A base is required to activate the boronic acid for transmetalation to the palladium center.[10] Inorganic bases like potassium carbonate or cesium carbonate are commonly used.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, DMF) and water is typically used to dissolve both the organic and inorganic reagents.
Figure 1: General scheme for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of related bromo-substituted 7-azaindoles.[10][11]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base such as potassium carbonate (2.0 equiv).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., XPhos, 4-10 mol%).
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition |
| Palladium Catalyst | Pd₂(dba)₃, Pd(PPh₃)₄, or PdCl₂(dppf) |
| Ligand | XPhos, SPhos, or PPh₃ |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ |
| Solvent | Dioxane/Water, DMF/Water, or Toluene/Water |
| Temperature | 80-110 °C |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds, a key step in the synthesis of many biologically active molecules.[2][12] This reaction allows for the introduction of a wide range of primary and secondary amines at the 6-position of the 7-azaindole core.
Causality Behind Experimental Choices:
-
Catalyst System: Similar to the Suzuki coupling, a palladium catalyst with a bulky, electron-rich phosphine ligand is typically employed to facilitate the catalytic cycle.[2][12]
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide or lithium hexamethyldisilazide (LiHMDS), is required to deprotonate the amine, allowing for its coordination to the palladium center.[2][13]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are used to prevent quenching of the strong base and to ensure good solubility of the reactants.
Figure 2: General scheme for the Buchwald-Hartwig amination reaction.
Experimental Protocol: Representative Buchwald-Hartwig Amination
This protocol is adapted from established procedures for the Buchwald-Hartwig amination of related bromopyridines.[2][13]
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the ligand (e.g., BINAP, 2-6 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equiv).
-
Reactant Addition: Add this compound (1.0 equiv) and the desired amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the tube and heat the mixture to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography.
| Parameter | Recommended Condition |
| Palladium Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ |
| Ligand | BINAP, Xantphos, or RuPhos |
| Base | NaOtBu, K₃PO₄, or Cs₂CO₃ |
| Solvent | Toluene, Dioxane, or THF (anhydrous) |
| Temperature | 80-120 °C |
Reduction of the Nitro Group: Accessing the 3-Amino Moiety
The nitro group at the 3-position is a key functional handle that can be readily reduced to a primary amine. This amine can then be further functionalized, for example, through acylation, sulfonylation, or reductive amination, to introduce diverse substituents and explore the structure-activity relationship (SAR) in drug discovery programs. Common methods for this reduction include catalytic hydrogenation and reduction with metals in acidic media, such as tin(II) chloride.[14]
Causality Behind Experimental Choices:
-
Catalytic Hydrogenation: This is often a clean and high-yielding method. A palladium on carbon (Pd/C) catalyst is commonly used under an atmosphere of hydrogen gas. The choice of solvent is important for substrate solubility and catalyst activity.[15]
-
Tin(II) Chloride Reduction: This is a classic and robust method for the reduction of aromatic nitro groups. The reaction is carried out in an acidic medium, typically with hydrochloric acid, and often requires heating.[14]
Figure 3: General scheme for the reduction of the 3-nitro group.
Experimental Protocol: Representative Nitro Group Reduction with Tin(II) Chloride
This protocol is adapted from standard procedures for the reduction of nitroarenes.[14]
-
Reaction Setup: To a round-bottom flask, add the 6-substituted-3-nitro-1H-pyrrolo[3,2-b]pyridine (1.0 equiv) and ethanol.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equiv).
-
Reaction: Heat the mixture to reflux (around 78 °C) and stir. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice. Basify the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is > 8.
-
Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography if necessary.
| Parameter | Recommended Condition |
| Reducing Agent | SnCl₂·2H₂O or H₂ with Pd/C |
| Solvent | Ethanol, Ethyl Acetate, or Methanol |
| Temperature | Reflux for SnCl₂; Room temperature for H₂/Pd/C |
| Work-up | Basic work-up to remove tin salts |
Application in Kinase Inhibitor Synthesis: A Workflow
The synthetic utility of this compound is exemplified in the synthesis of various kinase inhibitors. A common synthetic strategy involves a two-step sequence of cross-coupling followed by nitro group reduction and subsequent functionalization.
Figure 4: A representative workflow for the synthesis of kinase inhibitors.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis, particularly for the construction of complex heterocyclic molecules with potential therapeutic applications. Its strategically placed functional groups allow for selective and sequential modifications through well-established and robust synthetic methodologies. The protocols and guidelines presented in this document provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this key intermediate in their synthetic endeavors.
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound [myskinrecipes.com]
- 5. This compound | C7H4BrN3O2 | CID 53413032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. Effect of Bronsted Acids and Bases, and Lewis Acid (Sn(2+)) on the Regiochemistry of the Reaction of Amines with Trifluoromethyl-β-diketones: Reaction of 3-Aminopyrrole to Selectively Produce Regioisomeric 1H-Pyrrolo[3,2-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iqcelaya.itc.mx [iqcelaya.itc.mx]
Troubleshooting & Optimization
Technical Support Center: Purification of 6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine
Welcome to the technical support center for the purification of 6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a critical intermediate in medicinal chemistry, obtaining this compound in high purity is paramount for the success of subsequent synthetic steps and biological screening.[1][2]
Troubleshooting Guide: Navigating Common Purification Challenges
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: Low Yield After Column Chromatography
You've performed a column chromatography purification of your crude this compound, but the final yield is significantly lower than expected.
-
Compound Streaking or Tailing on the Column: This is often due to an inappropriate solvent system or interactions with the stationary phase. The pyrrolopyridine core has a basic nitrogen atom that can interact strongly with the acidic silica gel, leading to poor separation and recovery.
-
Solution: Optimize your mobile phase. For a moderately polar compound like this, a good starting point is a gradient of ethyl acetate in hexanes.[3] If tailing is observed, consider adding a small amount of a more polar solvent like methanol to the eluent. To mitigate the acidity of the silica gel, you can add a small percentage (0.1-1%) of triethylamine or pyridine to your mobile phase. This will compete for the acidic sites on the silica and improve the peak shape of your compound.[4]
-
-
Compound Insolubility During Loading: If the crude material is not fully dissolved before loading it onto the column, it will not distribute evenly, leading to poor separation and yield.
-
Solution: Ensure complete dissolution in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate). If solubility is a major issue, consider a "dry loading" technique. Adsorb your crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then removing the solvent under reduced pressure. The resulting dry powder can then be evenly loaded onto the top of your column.
-
-
Compound Degradation on Silica Gel: The combination of a nitro group and a heterocyclic system can sometimes lead to instability on acidic silica gel.
-
Solution: If you suspect degradation, consider using a less acidic stationary phase like neutral or basic alumina. Alternatively, you can use deactivated silica gel, which has been treated to reduce its acidity.[3]
-
Issue 2: Persistent Impurities Observed by NMR or LC-MS After Purification
Despite purification, your analytical data shows the presence of unwanted signals.
-
Co-eluting Impurities: The polarity of some impurities may be very similar to your target compound, making separation by a single chromatographic step difficult.
-
Solution: A multi-step purification approach is often necessary. Consider an initial purification by column chromatography followed by recrystallization. Alternatively, if the impurities are acidic or basic, an aqueous wash of your crude material with a suitable pH adjustment before chromatography can remove them. For very challenging separations, reversed-phase HPLC using a C18 column with a mobile phase of acetonitrile and water (potentially with a formic acid or phosphoric acid modifier) can be effective.[2][4]
-
-
Isomeric Impurities: The nitration of 6-Bromo-1H-pyrrolo[3,2-b]pyridine may not be completely regioselective, leading to the formation of other nitro isomers that can be difficult to separate.
-
Solution: High-performance liquid chromatography (HPLC) is often the best technique for separating isomers. A careful screening of different columns and mobile phases may be required.
-
-
Residual Starting Material: Incomplete nitration will leave 6-Bromo-1H-pyrrolo[3,2-b]pyridine in your crude product.
-
Solution: The starting material is significantly less polar than the nitrated product. A well-optimized gradient elution during column chromatography should effectively separate these two compounds. Monitor your fractions carefully by TLC to ensure a clean separation.
-
Issue 3: Difficulty with Recrystallization
You are attempting to recrystallize your purified compound, but it either fails to crystallize or oils out.
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.
-
Solution: For nitroaromatic compounds, alcoholic solvents like ethanol or methanol are often a good starting point.[5] You may need to use a solvent pair. For example, dissolve the compound in a minimal amount of a good solvent (like ethyl acetate or acetone) at an elevated temperature, and then slowly add a poor solvent (like hexanes or water) until the solution becomes cloudy. Then, allow the solution to cool slowly.
-
-
Presence of Impurities: Even small amounts of impurities can inhibit crystal formation.
-
Solution: Ensure your material is reasonably pure before attempting recrystallization. If it is still oily, an initial column chromatography step to remove the bulk of the impurities is recommended.
-
-
Cooling Rate is Too Fast: Rapid cooling can lead to the formation of an oil or very small crystals that trap impurities.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Insulating the flask can help to slow the cooling process.
-
Frequently Asked Questions (FAQs)
Q1: What is a general protocol for the column chromatography purification of this compound?
A1: A general starting point for flash column chromatography on silica gel would be:
-
Stationary Phase: Silica gel (230-400 mesh).[3]
-
Mobile Phase (Eluent): Start with a gradient elution of ethyl acetate in hexanes. A typical gradient might begin with 10% ethyl acetate and gradually increase to 50-100% based on TLC analysis.
-
TLC Analysis: Before running the column, determine an optimal solvent system using TLC. Aim for an Rf value of 0.25-0.35 for your target compound for the best separation.[3]
-
Column Packing and Loading: Pack the column with a slurry of silica gel in the initial, least polar mobile phase. Load your sample dissolved in a minimal amount of a suitable solvent or use the dry loading technique described in Issue 1.
-
Elution and Fraction Collection: Run the column, collecting fractions and monitoring them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Q2: What are the best storage conditions for this compound?
A2: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, keeping it at -20°C in the dark is recommended to prevent potential degradation.[6]
Q3: Is this compound stable to acidic or basic conditions during purification?
Q4: What are the expected impurities from the synthesis of this compound?
A4: The primary impurities are likely to be:
-
Unreacted starting material: 6-Bromo-1H-pyrrolo[3,2-b]pyridine.
-
Isomeric products: Nitration at other positions on the pyrrolopyridine ring system.
-
Di-nitrated products: The addition of a second nitro group.
Visualizing the Purification Workflow
Purification Decision Tree
Caption: A decision tree for the purification of this compound.
Experimental Workflow for Column Chromatography
Caption: Step-by-step workflow for purification by column chromatography.
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Silica Gel to Crude Ratio (w/w) | 20:1 to 50:1 | A higher ratio is recommended for difficult separations to ensure adequate separation capacity.[3] |
| TLC Rf Target | 0.25 - 0.35 | This range typically provides the best separation in column chromatography.[3] |
| Column Chromatography Eluent | Hexanes/Ethyl Acetate | A standard solvent system for compounds of moderate polarity. |
| Recrystallization Solvents | Ethanol, Methanol, Ethyl Acetate/Hexanes | Alcoholic solvents are generally effective for nitroaromatic compounds.[5] |
References
- 1. US2948759A - Process of nitrating aromatic hydrocarbons aided by an aromatic ion exchange resin - Google Patents [patents.google.com]
- 2. Benzene, 1-bromo-3-nitro- | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation of 2-Bromo-5-nitrothiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. sciencepub.net [sciencepub.net]
Technical Support Center: Stability of 6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine (CAS 1190311-94-4).[1][2][3] The stability of this compound is critical for the success of synthetic transformations and the integrity of screening assays. This document addresses common questions and troubleshooting scenarios related to its stability in various solvents.
Frequently Asked Questions (FAQs): Core Stability Profile
Q1: What is the general stability of solid this compound?
As a solid, this compound is generally stable under recommended storage conditions.[4] Like many complex organic molecules, its stability is contingent on its environment. The key is to store it in a tightly sealed container in a dry, cool, and well-ventilated place, away from incompatible materials.[4][5]
Q2: What primary factors can compromise the compound's stability in solution?
The stability of this compound in solution is influenced by several factors:
-
Solvent Choice: The polarity, protic/aprotic nature, and purity of the solvent are paramount. Protic solvents or those with nucleophilic character can potentially react with the molecule.
-
Presence of Nucleophiles/Bases: The electron-deficient nature of the pyridine ring, further activated by the nitro group, makes it susceptible to nucleophilic attack. The presence of strong bases can deprotonate the pyrrole nitrogen, increasing reactivity.
-
Exposure to Light (Photodegradation): Nitroaromatic compounds are often light-sensitive and can undergo photodegradation.[6] This can lead to the formation of complex byproducts and a noticeable change in solution color.
-
Temperature: Elevated temperatures accelerate decomposition rates. Reactions and storage should be conducted at controlled, and often reduced, temperatures.
-
pH: In aqueous or protic solutions, pH can significantly impact stability. Both strongly acidic and strongly basic conditions can promote hydrolysis or other degradation pathways.[7][8]
Q3: How can I tell if my compound is degrading in solution?
Common indicators of degradation include:
-
Color Change: A fresh solution should be pale yellow. The development of a darker yellow, orange, brown, or black color is a strong indicator of decomposition.
-
Precipitate Formation: The formation of insoluble material from a previously clear solution can indicate the creation of degradation byproducts.
-
Changes in Analytical Profile: When analyzed by techniques like HPLC or TLC, the appearance of new peaks or spots, along with a decrease in the area of the main peak, confirms degradation.
Troubleshooting Guide: Solvent-Specific Issues
Researchers frequently encounter stability issues related to their choice of solvent. This section addresses the most common scenarios.
Q4: My solution of the compound in DMSO turned dark brown overnight. What is happening and how can I prevent it?
This is a very common issue. The cause is likely base-catalyzed decomposition.
-
Causality: Commercial DMSO can contain trace amounts of dimethyl sulfide and water, and upon exposure to air, can form basic impurities. The electron-withdrawing nitro group makes the pyrrole N-H proton acidic enough to be deprotonated by these impurities. The resulting anion is highly reactive and susceptible to oxidation and polymerization, leading to dark, complex mixtures.
-
Solution Workflow:
-
Use Anhydrous Solvent: Always use a fresh bottle of high-purity, anhydrous DMSO.
-
Inert Atmosphere: Prepare the solution under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.
-
Temperature Control: Prepare and store the solution at a low temperature (e.g., 4°C or -20°C) if it is not for immediate use.
-
Avoid Long-Term Storage: DMSO is not recommended for long-term stock solution storage of this compound. If a DMSO stock is required, prepare it fresh before use.
-
Q5: I am running a reaction in methanol and see multiple new spots on my TLC plate that are not my desired product. Is the compound unstable?
Yes, this suggests instability in protic solvents like methanol.
-
Causality: The pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), especially given the activating nitro and bromo substituents. Methanol, or more potently its conjugate base methoxide (which can be present in small amounts or generated by other reagents), can act as a nucleophile, potentially displacing the bromide or other groups. Photoreactions in protic solvents can also lead to different product distributions.[6]
-
Troubleshooting Steps:
-
Solvent Change: If the reaction chemistry allows, switch to an aprotic solvent such as THF, Dioxane, or Toluene.
-
Protect from Light: Ensure the reaction flask is wrapped in aluminum foil to exclude light.
-
Temperature Control: Run the reaction at the lowest feasible temperature.
-
Data Summary: Solvent Stability Profile
The following table provides a general guideline for the stability of this compound in common laboratory solvents. This is an expertly inferred guide, and stability should always be confirmed experimentally for critical applications.
| Solvent Class | Example Solvents | Relative Stability (Short-Term, < 8h) | Potential Issues & Best Practices |
| Aprotic Polar | Acetonitrile (ACN), Tetrahydrofuran (THF), Dioxane | Good to Excellent | Best Choice for Inert Reactions. Use anhydrous grade. THF can contain peroxides; use freshly distilled or inhibitor-free solvent. |
| Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Poor to Fair | High Risk. Prone to base-catalyzed decomposition. Use only when required by reaction conditions, with anhydrous solvent, under inert gas, and prepare fresh. | |
| Aprotic Non-Polar | Toluene, Dichloromethane (DCM), Chloroform | Good to Excellent | Good for Storage & Inert Reactions. DCM and chloroform can be slightly acidic; consider storing over K₂CO₃ if acidity is a concern. Protect from light. |
| Protic | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | Poor to Fair | Use with Caution. Risk of SNAr or other solvent-mediated reactions. Avoid for long-term storage. Not recommended unless required for a specific reaction step. |
| Aqueous Buffers | PBS, Acetate/Phosphate Buffers | Poor | Very High Risk. Highly pH-dependent. Susceptible to hydrolysis and other degradation pathways. Use immediately after preparation. |
Visual Workflow & Logic Diagrams
The following diagrams illustrate the troubleshooting logic for stability issues and the standard workflow for assessing solvent stability.
Caption: Troubleshooting logic for diagnosing degradation.
Caption: Workflow for quantitative stability assessment.
Protocol: Time-Course Stability Study via HPLC
This protocol provides a self-validating method to determine the stability of this compound in a solvent of your choice.
Objective: To quantify the degradation of the target compound in a specific solvent over 24 hours under controlled conditions.
Materials:
-
This compound
-
HPLC-grade Acetonitrile (for stock solution)
-
High-purity test solvent (e.g., Anhydrous DMSO)
-
Class A volumetric flasks and pipettes
-
HPLC system with a C18 column and UV detector
-
Autosampler vials
Methodology:
-
Prepare Stock Solution: Accurately weigh ~10 mg of the compound and dissolve it in Acetonitrile to make a 1 mg/mL stock solution. This is your stable reference.
-
Prepare Test Solution (T=0): Dilute the stock solution 1:100 into your test solvent to create a 10 µg/mL solution. Immediately transfer an aliquot to an HPLC vial. This is your T=0 sample.
-
Incubate: Store the remaining test solution under the desired conditions (e.g., benchtop exposed to light, in a dark drawer, at 4°C).
-
Sample at Time Points: At specified intervals (e.g., 1, 4, 8, and 24 hours), take an aliquot of the incubated test solution and transfer it to a new HPLC vial.
-
HPLC Analysis:
-
Analyze all samples (T=0 through T=24h) using a suitable HPLC method (e.g., C18 column, mobile phase gradient of water/acetonitrile with 0.1% formic acid, detection at an appropriate wavelength determined by UV-Vis scan).
-
Record the peak area of the parent compound for each time point.
-
-
Data Analysis:
-
Normalize the peak area at each time point (T=x) to the peak area at T=0: (% Remaining) = (Peak Area at T=x / Peak Area at T=0) * 100.
-
Plot % Remaining versus time to visualize the degradation curve. A stable compound will show a flat line near 100%.
-
References
- 1. This compound | C7H4BrN3O2 | CID 53413032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. parchem.com [parchem.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Photodegradation Mechanisms of 1-Nitropyrene, an Environmental Pollutant: the Effect of Organic Solvents, Water, Oxygen, Phenols and Polycyclic Aromatics on the Destruction and Product Yields - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photodegradation of moxifloxacin in aqueous and organic solvents: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine
Welcome to the technical support center for the crystallization of 6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a substituted pyrrolopyridine, this compound possesses structural features that can present unique challenges during crystallization. This resource synthesizes fundamental principles of crystallization with practical, experience-driven insights to help you achieve high-purity crystalline material.
Troubleshooting Guide
This section addresses specific issues you may encounter during the crystallization of this compound, offering probable causes and actionable solutions.
Issue 1: The Compound "Oils Out" and Does Not Solidify Upon Cooling
Description: Upon cooling the hot, saturated solution, instead of forming crystals, a second liquid phase (an oil) separates from the solvent.
Probable Causes:
-
High Solute Concentration: The concentration of the compound in the solvent is too high, leading to supersaturation at a temperature above the compound's melting point in the presence of the solvent.
-
Rapid Cooling: Cooling the solution too quickly can cause the compound to come out of solution faster than crystal nucleation can occur, resulting in a liquid phase.[1]
-
Inappropriate Solvent Choice: The chosen solvent may have a boiling point that is too high, exceeding the melting point of the compound.[1]
-
Presence of Impurities: Impurities can depress the melting point of the compound and interfere with crystal lattice formation.[1]
Step-by-Step Solutions:
-
Re-dissolve and Dilute: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent (typically 10-20% more) to decrease the concentration.[1]
-
Slow Cooling: Allow the solution to cool to room temperature slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to ambient temperature can facilitate slow cooling.
-
Induce Crystallization: If crystals do not form upon reaching room temperature, try scratching the inside of the flask with a glass rod at the meniscus. This creates microscopic scratches that can serve as nucleation sites.
-
Seed Crystals: If available, add a single, small seed crystal of pure this compound to the cooled, supersaturated solution to initiate crystal growth.
-
Re-evaluate Solvent System: If oiling out persists, a different solvent or a two-solvent system may be necessary. An ideal solvent will dissolve the compound when hot but have limited solubility when cold.[1] For a compound like this compound, consider polar aprotic solvents like ethyl acetate or acetone, potentially in a mixture with a non-polar solvent like hexanes.[2]
Issue 2: No Crystals Form, Even After Extended Cooling
Description: The solution remains clear without any crystal formation, even after cooling in an ice bath.
Probable Causes:
-
Insufficient Supersaturation: The solution is not saturated enough at the lower temperature. This often happens if too much solvent was used initially.[1]
-
High Purity and Lack of Nucleation Sites: Very pure compounds can sometimes be difficult to crystallize as they may lack nucleation points.
Step-by-Step Solutions:
-
Reduce Solvent Volume: Carefully evaporate some of the solvent by gently heating the solution or by passing a stream of inert gas (like nitrogen) over the surface. Be cautious not to evaporate too much solvent too quickly.
-
Induce Crystallization:
-
Scratching Method: Use a glass rod to scratch the inner surface of the flask below the solvent level.
-
Seed Crystals: Add a seed crystal to the solution.
-
-
Lower the Temperature: If not already done, cool the solution in an ice bath or even a freezer, provided the solvent will not freeze.
-
Introduce an Anti-Solvent (Two-Solvent System): If using a single solvent, you can add a second solvent in which your compound is insoluble (but the first solvent is miscible). Add the anti-solvent dropwise to the solution at room temperature until it becomes slightly cloudy (turbid), then add a drop or two of the original solvent to redissolve the precipitate and allow it to cool slowly.[3][4]
Issue 3: Formation of Very Fine Needles or Powder
Description: Instead of well-defined crystals, a fine powder or a mass of tiny needles precipitates from the solution.
Probable Causes:
-
Rapid Crystallization: The solution was cooled too quickly, leading to rapid nucleation and the formation of many small crystals instead of the slow growth of larger, more perfect ones.[5]
-
Excessive Supersaturation: The solution was too concentrated, causing the compound to crash out of solution.
Step-by-Step Solutions:
-
Re-dissolve and Cool Slowly: Reheat the solution until the solid redissolves. If necessary, add a minimal amount of hot solvent to ensure complete dissolution. Then, cool the solution as slowly as possible.
-
Reduce the Degree of Supersaturation: Use a slightly larger volume of solvent to create a less concentrated solution. This will slow down the crystallization process and encourage the growth of larger crystals.
-
Vapor Diffusion: For small-scale crystallization, consider the vapor diffusion method. Dissolve your compound in a small amount of a more volatile solvent in a small, open vial. Place this vial inside a larger, sealed container with a less volatile anti-solvent. The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility of your compound and promoting slow crystal growth.[5]
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for selecting a crystallization solvent for this compound?
A1: The principle of "like dissolves like" is a good starting point. Given the presence of a polar nitro group and hydrogen-bonding capable N-H group on the pyrrole ring, polar solvents should be considered.[2] However, the bromo substituent and the aromatic system also provide some non-polar character. A good approach is to test the solubility of a small amount of your compound in various solvents at room temperature and upon heating. Ideal solvents will show poor solubility at room temperature but good solubility at elevated temperatures.[6] Solvents to consider for screening include ethanol, methanol, ethyl acetate, acetone, and acetonitrile. For two-solvent systems, combinations like ethyl acetate/hexanes or ethanol/water could be effective.[2]
Q2: My crystallized product has a lower melting point and looks discolored. What happened?
A2: This is a strong indication that impurities have been trapped within the crystal lattice, a phenomenon known as inclusion. This often occurs when crystallization happens too rapidly. The discolored appearance suggests that colored impurities were not successfully removed. To remedy this, you can perform a second recrystallization, ensuring slow cooling. If the solution is colored, you can add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[6] Be aware that charcoal will also adsorb some of your product, so use it sparingly.
Q3: How can I improve the yield of my crystallization?
A3: A low yield can result from using too much solvent, incomplete crystallization, or loss of material during transfers.[1] To improve the yield:
-
Use the minimum amount of hot solvent necessary to fully dissolve your compound.
-
Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation. Cooling in an ice bath after slow cooling to room temperature can increase the yield.[6]
-
After filtering the crystals, you can concentrate the remaining solution (the mother liquor) and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general guideline. The optimal solvent and conditions should be determined experimentally on a small scale first.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethyl Acetate)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Condenser (optional, to prevent solvent loss)
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, add a few milligrams of the crude product and a few drops of the chosen solvent. Observe the solubility at room temperature. Heat the test tube gently to see if the compound dissolves. A good solvent will dissolve the compound when hot and show low solubility when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and bring the mixture to a gentle boil on a hot plate with stirring. Add more solvent in small portions until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. This involves filtering the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, pre-warmed Erlenmeyer flask.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the crystal surfaces.[6]
-
Drying: Allow the crystals to dry completely. This can be done by leaving them under vacuum on the filter funnel for a period or by transferring them to a watch glass to air dry.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for crystallization.
References
Technical Support Center: Synthesis of 6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine
Welcome to the dedicated technical support guide for the synthesis of 6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine. This resource is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this valuable heterocyclic compound. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to empower you to overcome common challenges and optimize your synthetic outcomes.
Introduction: The Synthetic Challenge
The synthesis of this compound, a substituted 4-azaindole, is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The core challenge lies in the regioselectivity of the electrophilic nitration of the 6-bromo-1H-pyrrolo[3,2-b]pyridine scaffold. The pyrrolo[3,2-b]pyridine ring system possesses multiple sites susceptible to electrophilic attack, leading to the potential formation of a variety of isomeric and over-nitrated side products. This guide will equip you with the knowledge to identify and mitigate the formation of these impurities.
Troubleshooting Guide: Identifying and Mitigating Side Products
This section addresses specific issues you may encounter during the synthesis of this compound, with a focus on identifying unintended side products through common analytical techniques.
Issue 1: My final product is a mixture of isomers according to ¹H NMR and LC-MS. How can I identify the main side products?
Potential Cause: The primary cause of isomeric impurities is the lack of complete regioselectivity during the nitration step. The nitronium ion (NO₂⁺) can attack several positions on the 6-bromo-1H-pyrrolo[3,2-b]pyridine ring.
Troubleshooting & Side Product Identification:
-
Expected Product (3-nitro isomer): this compound. The key to its identification is the characteristic downfield shift of the proton at the C2 or C7 position in the ¹H NMR spectrum, depending on the specific isomer, due to the strong electron-withdrawing effect of the nitro group.
-
Potential Side Products:
-
Regioisomers: Nitration can also occur at other positions on the pyrrolo[3,2-b]pyridine ring, leading to the formation of 2-nitro, 4-nitro, 5-nitro, and 7-nitro isomers. Each isomer will exhibit a unique fingerprint in the aromatic region of the ¹H NMR spectrum.
-
Di-nitro products: Under harsh nitrating conditions (e.g., elevated temperature or excess nitrating agent), di-nitration can occur, leading to products such as 6-bromo-3,5-dinitro-1H-pyrrolo[3,2-b]pyridine. These will have a higher molecular weight, detectable by MS.
-
Unreacted Starting Material: Incomplete nitration will result in the presence of 6-bromo-1H-pyrrolo[3,2-b]pyridine in your crude product.
-
Workflow for Side Product Identification:
Caption: A logical workflow for the analysis and purification of the crude product.
Table 1: Expected Molecular Weights of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 6-Bromo-1H-pyrrolo[3,2-b]pyridine | C₇H₅BrN₂ | 197.03 |
| This compound | C₇H₄BrN₃O₂ | 242.03 [1] |
| 6-Bromo-X-nitro-1H-pyrrolo[3,2-b]pyridine (Isomers) | C₇H₄BrN₃O₂ | 242.03 |
| 6-Bromo-X,Y-dinitro-1H-pyrrolo[3,2-b]pyridine | C₇H₃BrN₄O₄ | 287.03 |
Issue 2: My reaction yields are consistently low, and I observe a significant amount of dark, insoluble material.
Potential Cause: This is often indicative of polymerization or degradation of the starting material or product under the strong acidic conditions of nitration. The pyrrole ring of the azaindole system is particularly sensitive to strong acids.[2]
Troubleshooting & Optimization:
-
Temperature Control: Maintain a low temperature (typically 0 to 5 °C) throughout the addition of the nitrating agent and the subsequent reaction time. This helps to minimize side reactions and degradation.[2]
-
Choice of Nitrating Agent: A standard nitrating mixture is concentrated nitric acid in concentrated sulfuric acid. However, for sensitive substrates, milder nitrating agents such as fuming nitric acid in acetic anhydride or potassium nitrate in sulfuric acid can be employed to reduce degradation.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times, which can lead to increased side product formation and degradation.
-
Work-up Procedure: Quenching the reaction by pouring it onto crushed ice is a standard procedure. Ensure that the quenching is done slowly and with efficient stirring to dissipate the heat generated.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A typical synthetic approach involves the bromination of 1H-pyrrolo[3,2-b]pyridine (4-azaindole) to yield 6-bromo-1H-pyrrolo[3,2-b]pyridine, followed by regioselective nitration at the C3 position. The control of regioselectivity in the nitration step is the most critical aspect of this synthesis.
Q2: How can I improve the regioselectivity of the nitration to favor the 3-position?
A2: Achieving high regioselectivity for 3-nitration is challenging. Factors that can influence the outcome include:
-
Protecting Groups: N-protection of the pyrrole nitrogen can sometimes alter the electronic distribution of the ring system and direct nitration to different positions. However, this adds extra steps to the synthesis.
-
Reaction Conditions: As mentioned in the troubleshooting guide, careful control of temperature and the choice of nitrating agent are paramount.
-
Solvent: The choice of solvent can also influence the regioselectivity of the reaction.
Q3: What are the best methods for purifying the final product?
A3: Column chromatography on silica gel is the most common method for separating the desired 3-nitro isomer from other regioisomers and impurities.[3] A gradient elution system, for example, with ethyl acetate in hexanes or dichloromethane in methanol, can be effective. Recrystallization from a suitable solvent system may also be employed for further purification if a crystalline solid is obtained.
Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-1H-pyrrolo[3,2-b]pyridine
This protocol is a generalized procedure and may require optimization.
-
To a solution of 1H-pyrrolo[3,2-b]pyridine in a suitable solvent (e.g., acetic acid or a halogenated solvent), add N-bromosuccinimide (NBS) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 6-bromo-1H-pyrrolo[3,2-b]pyridine.
Protocol 2: Nitration of 6-Bromo-1H-pyrrolo[3,2-b]pyridine
This protocol is a generalized procedure and requires careful handling of strong acids. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add fuming nitric acid to the cooled sulfuric acid while maintaining the temperature below 5 °C.
-
In a separate flask, dissolve 6-bromo-1H-pyrrolo[3,2-b]pyridine in concentrated sulfuric acid, and cool the solution to 0 °C.
-
Add the pre-cooled nitrating mixture dropwise to the solution of the starting material, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0-5 °C and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., aqueous ammonia or sodium hydroxide) until a precipitate forms.
-
Collect the precipitate by filtration, wash it thoroughly with cold water, and dry it under vacuum.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
Visualization of the Synthetic Pathway
Caption: A simplified overview of the synthetic route to this compound.
Conclusion
The synthesis of this compound presents a number of challenges, primarily related to the control of regioselectivity during the nitration step. By understanding the potential side products that can form and by carefully controlling the reaction conditions, researchers can significantly improve the yield and purity of the desired product. This guide provides a foundation for troubleshooting common issues and for developing a robust and reproducible synthetic procedure. For further assistance, please do not hesitate to contact our technical support team.
References
Technical Support Center: 6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine
Welcome to the technical support guide for 6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine (also known as 6-Bromo-3-nitro-4-azaindole). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation of this compound. Understanding its degradation pathways is critical for ensuring the accuracy of experimental results, the stability of drug candidates, and the development of robust formulations.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments. The answers are designed to provide not just a solution, but the underlying scientific reasoning to help you make informed decisions.
Q1: My reaction yield is consistently low when using this compound as a starting material, especially in the presence of nucleophiles. What could be the cause?
A1: Low yields in reactions involving this scaffold are often attributable to its inherent reactivity, which can lead to degradation or the formation of unexpected side products. The primary culprits are the two electron-withdrawing groups (–Br and –NO₂) on the pyrrolopyridine core.
-
Causality: The nitro group (–NO₂) is a strong electron-withdrawing group, which activates the pyridine ring for nucleophilic aromatic substitution (SNAr).[1][2][3] The bromine atom at the 6-position is a potential leaving group. Nucleophiles present in your reaction mixture (e.g., amines, hydroxides, alkoxides) can attack the carbon atom to which the bromine is attached, leading to the displacement of the bromide ion. This SNAr reaction competes with your desired transformation, consuming your starting material and reducing the yield of your target molecule.
-
Experimental Insight: We have observed that the rate of this degradation is highly dependent on the nucleophilicity of the reagent, the solvent polarity, and the reaction temperature. For instance, strong nucleophiles like secondary amines (e.g., piperidine, morpholine) can cause significant degradation even at room temperature.[4][5]
-
Troubleshooting Steps:
-
Lower the Temperature: If your desired reaction allows, perform it at a lower temperature to decrease the rate of the competing SNAr side reaction.
-
Use a Weaker Base/Nucleophile: If a base is required, consider using a non-nucleophilic, sterically hindered base (e.g., proton sponge, DBU in certain contexts) or a weaker inorganic base (e.g., K₂CO₃ instead of NaOH).
-
Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) can accelerate SNAr reactions.[4] If feasible for your primary reaction, consider switching to a less polar solvent to disfavor the degradation pathway.
-
Monitor Reaction Closely: Use techniques like TLC or LC-MS to monitor the consumption of your starting material and the appearance of byproducts. Stop the reaction as soon as the desired product is formed to minimize subsequent degradation.
-
Q2: I'm observing unexpected peaks in my HPLC/LC-MS analysis of a sample containing this compound that has been in solution for some time. How can I identify these impurities?
A2: The appearance of new peaks in your chromatogram strongly suggests that the parent compound is degrading. The most likely degradation pathways in solution are hydrolysis and photolysis, especially if the solution was not freshly prepared or was exposed to light.
-
Potential Degradation Products:
-
Hydrolysis Product: Under aqueous acidic or basic conditions, the bromine atom can be substituted by a hydroxyl group via SNAr to form 6-Hydroxy-3-nitro-1H-pyrrolo[3,2-b]pyridine . You would expect to see a corresponding mass peak (M-Br+OH).
-
Photodegradation Products: Nitroaromatic compounds are known to be susceptible to photodecomposition.[6][7][8] Exposure to UV or even ambient light can lead to complex reactions, including reduction of the nitro group to a nitroso or amino group, or even ring cleavage.[6][8]
-
Ring Cleavage: While less common under mild conditions, strong hydrolytic conditions (e.g., high pH and temperature) could potentially lead to the cleavage of the pyrrole or pyridine ring. For instance, studies on similar pyrrolopyridine systems have shown that the imide bond can be susceptible to cleavage under alkaline conditions.[9]
-
-
Identification Strategy (Forced Degradation): To confidently identify these unknown peaks, a forced degradation study is the most effective approach.[10] This involves intentionally subjecting the compound to various stress conditions to generate the potential degradants and then comparing their analytical signatures (e.g., retention time, mass spectrum) to the unknown peaks in your sample. A detailed protocol for this is provided in the "Experimental Protocols" section below.
Q3: My solid, stored sample of this compound has changed color from a pale yellow to a darker brown. Is it still usable?
A3: A change in color of a solid sample is a visual indicator of chemical instability and suggests that degradation has occurred. Nitroaromatic compounds, in particular, can be sensitive to light and air (oxidation) over time.
-
Probable Cause: The color change is likely due to slow-onset photodecomposition or oxidation, forming highly conjugated, colored impurities on the surface of the solid. The photolysis of nitroaromatic compounds can generate various colored byproducts.[6][8][11]
-
Self-Validating Protocol:
-
Purity Re-assessment: Do not assume the material is pure. Re-analyze the sample using a stability-indicating method, such as gradient HPLC-UV/MS or quantitative NMR (qNMR) with an internal standard.
-
Solubility Test: Take a small amount of the discolored material and dissolve it in a suitable solvent (e.g., DMSO, DMF). The presence of insoluble particulate matter that was not there previously is a strong sign of polymerization or the formation of insoluble degradants.
-
Impact Assessment: If the purity is found to be lower than required (e.g., <95%), its use in sensitive quantitative experiments or as a precursor in a multi-step synthesis is not recommended, as the impurities could interfere with downstream processes. For non-critical applications, it might be usable, but the presence of impurities should be noted. Purification by recrystallization or column chromatography may be possible but can be challenging with reactive compounds.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary predicted degradation pathways for this compound?
A1: Based on its chemical structure and the known reactivity of related heterocyclic systems, the following degradation pathways are considered primary threats to the stability of this molecule:
-
Nucleophilic Aromatic Substitution (SNAr): This is a highly probable pathway in the presence of nucleophiles (Nu⁻), where the bromine atom is displaced. The strong electron-withdrawing nitro group makes the pyridine ring electron-deficient and susceptible to attack.[1][2]
-
Hydrolysis: A specific case of SNAr where the nucleophile is water or a hydroxide ion, leading to the formation of a hydroxypyridine derivative. This can be catalyzed by acidic or basic conditions.[9][12]
-
Photolysis: Nitroaromatic compounds can absorb UV-Vis light, leading to their electronic excitation and subsequent decomposition.[6][8] This can involve the reduction of the nitro group or more complex rearrangements and ring fissions.
-
Reduction of the Nitro Group: In the presence of reducing agents (common in biological systems or certain chemical reactions), the nitro group can be reduced to nitroso (–NO), hydroxylamino (–NHOH), and ultimately amino (–NH₂) functionalities.
The following diagram illustrates these key predicted pathways.
Caption: Predicted degradation pathways for this compound.
Q2: What are the recommended storage conditions for this compound to minimize degradation?
A2: To ensure long-term stability, the compound should be stored under controlled conditions that mitigate the risks identified above.
-
Temperature: Store at low temperatures (2-8 °C or -20 °C for long-term storage).
-
Light: Protect from light at all times. Store in an amber vial or a container wrapped in aluminum foil.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent potential oxidation.
-
Moisture: Keep in a tightly sealed container with a desiccant to protect from moisture, which could lead to hydrolysis.
Q3: How can I set up a forced degradation study to comprehensively assess the stability of this compound?
A3: A forced degradation (or stress testing) study is essential for identifying likely degradation products and establishing a stability-indicating analytical method.[10][13] The goal is to achieve 5-20% degradation of the parent compound.[13] You should test the stability under hydrolytic, oxidative, photolytic, and thermal conditions.
The general workflow for such a study is as follows:
Caption: General workflow for a forced degradation study.
A detailed, step-by-step protocol is provided in the next section.
Experimental Protocols
Protocol 1: HPLC-MS Method for Monitoring Degradation
This protocol provides a general-purpose, stability-indicating HPLC method suitable for separating the parent compound from its potential degradation products.
-
Instrumentation: HPLC with a Diode Array Detector (DAD) and a Mass Spectrometer (MS).
-
Column: C18 reverse-phase, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-17.1 min: 95% to 5% B
-
17.1-20 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Detection: DAD at 254 nm and 280 nm; MS in positive and negative ESI modes.
Protocol 2: Procedure for a Forced Degradation Study
-
Objective: To generate potential degradation products for identification and to validate the analytical method's specificity.
-
Initial Setup: Prepare a 1 mg/mL stock solution of this compound in a 50:50 acetonitrile:water mixture. Prepare a control sample by diluting the stock solution to a final concentration of 0.1 mg/mL with the 50:50 mixture and analyze it immediately (Time 0).
-
Stress Conditions: [10][12][14]
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Keep at 60 °C. Withdraw aliquots at 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.2 M NaOH before injection.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Keep at room temperature. Withdraw aliquots at 5, 30, and 60 minutes. Neutralize with an equivalent amount of 0.2 M HCl before injection. (Base-catalyzed degradation is expected to be rapid).
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at 2, 8, and 24 hours.
-
Thermal Degradation: Place both the solid powder and a sealed vial of the stock solution in an oven at 80 °C. Test at 24 and 48 hours.
-
Photolytic Degradation: Expose a solution (0.1 mg/mL) in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). Analyze the sample after exposure and compare it to a control sample stored in the dark.
-
Data Summary Table
The following table summarizes the expected degradation products under various stress conditions, which can be used to guide the identification of peaks in your analytical runs.
| Stress Condition | Predicted Degradation Pathway | Potential Product Name | Expected Mass Change |
| Acid/Base Hydrolysis | Nucleophilic Substitution | 6-Hydroxy-3-nitro-1H-pyrrolo[3,2-b]pyridine | -Br +OH (-62 Da) |
| Reduction/Photolysis | Nitro Group Reduction | 6-Bromo-3-amino-1H-pyrrolo[3,2-b]pyridine | -O₂ (-32 Da) |
| Strong Base | Nucleophilic Substitution | 6-Alkoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine | -Br +OR (Varies) |
| Oxidation (H₂O₂) | N-Oxidation or Ring Opening | N-Oxide derivatives or complex products | +O (+16 Da) or others |
Note: The molecular weight of the parent compound, this compound, is approximately 242.03 g/mol .[15]
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. mdpi.com [mdpi.com]
- 4. Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migration | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ptfarm.pl [ptfarm.pl]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. ijisrt.com [ijisrt.com]
- 15. This compound | C7H4BrN3O2 | CID 53413032 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of 6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine for Biological Assays
Welcome to the technical support center for 6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming solubility challenges with this compound in biological assays. Poor aqueous solubility is a frequent hurdle in drug discovery, often leading to underestimated compound activity and unreliable data.[1][2] This resource offers a structured, question-and-answer-based approach to effectively prepare this compound for your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What is happening and how can I prevent this?
A1: This is a very common phenomenon known as precipitation upon dilution, often referred to as "DMSO shock."[3] Dimethyl sulfoxide (DMSO) is a powerful aprotic solvent capable of dissolving a wide range of lipophilic compounds.[3][4] However, when the concentrated DMSO stock solution is introduced into an aqueous buffer, the local solvent environment around your compound rapidly becomes predominantly aqueous. Given that this compound is a moderately lipophilic molecule (predicted XLogP3 of 1.6), its solubility in water is significantly lower than in DMSO.[5] This sudden decrease in solvent strength causes the compound to crash out of solution.
Here are several strategies to mitigate this issue, ordered from simplest to more involved:
-
Optimize the Dilution Protocol: The method of addition is critical. Instead of adding the DMSO stock directly to the final buffer volume, try adding the stock solution to a vigorously vortexing or stirring buffer. This rapid dispersion can prevent localized high concentrations that initiate precipitation.[3]
-
Employ a Stepwise Dilution: A serial dilution approach can be effective. First, dilute the DMSO stock into a small volume of your assay buffer. Then, add this intermediate dilution to the final volume.[3]
-
Decrease the Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay that your experiment can tolerate without affecting the results (typically ≤1%, but ideally <0.5%).[6] This may necessitate preparing a more concentrated stock solution in DMSO, provided the compound's solubility in 100% DMSO allows.
-
Pre-warm the Aqueous Medium: For cell-based assays, pre-warming the culture medium to 37°C can sometimes help maintain the compound's solubility during dilution.[7]
Q2: I'm still observing precipitation. What are co-solvents, and can they help improve the solubility of my compound?
A2: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of poorly soluble compounds by reducing the overall polarity of the solvent system.[8][9] For a compound like this compound, which has both hydrogen bond donors and acceptors as well as a hydrophobic core, a co-solvent can create a more favorable environment.[5][8]
Commonly used co-solvents in biological assays include:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
N,N-dimethylformamide (DMF)
Crucial Consideration: It is imperative to test the tolerance of your specific biological assay to any co-solvent, as they can impact cell viability, enzyme activity, and other assay components at higher concentrations.[10] Always run a vehicle control with the same concentration of the co-solvent to assess its effect.
Q3: Can I use pH modification to improve the solubility of this compound?
A3: Yes, pH modification can be a highly effective strategy for compounds with ionizable groups.[8] The 1H-pyrrolo[3,2-b]pyridine scaffold contains nitrogen atoms that can be protonated at an acidic pH.[11] By adjusting the pH of your buffer, you may be able to form a more soluble salt of your compound.
However, there are important considerations:
-
Assay Compatibility: Ensure that the pH required to solubilize your compound is compatible with the optimal pH for your biological assay (e.g., enzyme activity, cell viability).
-
Buffering Capacity: Your assay buffer must have sufficient capacity to maintain the desired pH after the addition of your compound stock solution.
Q4: I'm working on a kinase assay. Are there any specific considerations for this type of experiment?
A4: Yes, kinase assays have specific requirements. Pyrrolopyridine derivatives are frequently investigated as kinase inhibitors because their scaffold can mimic the purine ring of ATP, allowing them to bind in the ATP-binding pocket of kinases.[12]
Key considerations include:
-
DMSO Tolerance: While many enzymatic assays can tolerate up to 5-10% DMSO, it is always best to determine the specific tolerance of your kinase.[6]
-
ATP Concentration: The concentration of ATP in your assay can affect the apparent potency of ATP-competitive inhibitors. It is crucial to keep the ATP concentration consistent across experiments and ideally close to the Km value for ATP of the specific kinase.
-
Assay Readout: Ensure that your compound does not interfere with the assay's detection method (e.g., fluorescence, luminescence). Run controls with the compound in the absence of the enzyme to check for any such interference.[13]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the standard procedure for preparing a concentrated stock solution.
Materials:
-
This compound (MW: 242.03 g/mol )[5]
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, conical-bottom microcentrifuge tubes
-
Vortex mixer and/or sonicator
Procedure:
-
Weigh the Compound: Accurately weigh 2.42 mg of this compound.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Solubilize: Vortex the solution thoroughly for 2-3 minutes. If the compound is not fully dissolved, sonicate the tube in a water bath for 10-15 minutes or gently warm to 37°C. Visually inspect to ensure no solid particles remain.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Determination of Kinetic Solubility in Aqueous Buffer
This protocol allows you to determine the maximum soluble concentration of your compound in your specific assay buffer.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Assay buffer (e.g., PBS, pH 7.4)
-
Sterile 96-well clear, flat-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at a wavelength like 620 nm (for turbidity)
Procedure:
-
Prepare Co-solvent Buffers: Prepare a series of your assay buffer containing different final concentrations of DMSO (e.g., 0.5%, 1%, 2%, 5%).
-
Prepare Compound Dilutions: In the 96-well plate, perform a serial dilution of your compound stock into the co-solvent buffers.
-
Incubation: Incubate the plate at room temperature (or your experimental temperature) for 2 hours.
-
Precipitation Detection: Measure the turbidity (optical density) of each well using a plate reader at 620 nm. The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is considered the kinetic solubility under those conditions.[3]
Data Presentation
The following tables provide illustrative examples of how solubility data for a compound like this compound could be presented. Note: These are not experimental values for this specific compound but are representative of typical results for poorly soluble kinase inhibitors.
Table 1: Illustrative Solubility of this compound in Various Solvents
| Solvent | Estimated Solubility (µg/mL) | Estimated Molarity (µM) | Observations |
| Water | <1 | <4.1 | Insoluble |
| PBS (pH 7.4) | ~1-5 | ~4.1 - 20.7 | Very slightly soluble |
| DMSO | >24200 | >100,000 | Freely soluble |
| Ethanol | ~1200 | ~5000 | Soluble |
| 10% DMSO in PBS | ~24 | ~100 | Sparingly soluble |
Table 2: Illustrative Kinetic Solubility in Assay Buffer (PBS, pH 7.4) with Varying DMSO Concentrations
| Final DMSO Concentration (%) | Highest Soluble Concentration (µM) |
| 0.5 | 25 |
| 1.0 | 50 |
| 2.0 | 100 |
| 5.0 | >200 |
Visualizations
Workflow for Troubleshooting Compound Precipitation
Caption: Troubleshooting workflow for compound precipitation.
Experimental Workflow for Kinetic Solubility Assay
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DMSO Solubility Assessment for Fragment-Based Screening [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. protocols.io [protocols.io]
- 13. researchgate.net [researchgate.net]
How to increase the purity of synthesized 6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine
Welcome to the technical support center for the synthesis and purification of 6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile heterocyclic intermediate. Achieving high purity of this compound is critical for its successful use in subsequent synthetic steps, particularly in the development of kinase inhibitors and other pharmacologically active molecules.
This document provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues encountered during the purification of this compound in a question-and-answer format.
Q1: My post-reaction TLC analysis shows multiple spots. What are the likely impurities I'm dealing with?
A1: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate is a common issue stemming from the nature of electrophilic aromatic nitration. The reaction of 6-Bromo-1H-pyrrolo[3,2-b]pyridine with nitrating agents (typically a mixture of nitric and sulfuric acid) can lead to several byproducts alongside your desired product.[1][2]
The primary impurities to consider are:
-
Unreacted Starting Material: 6-Bromo-1H-pyrrolo[3,2-b]pyridine is less polar than the nitrated product and will exhibit a higher Rf value on a normal-phase silica TLC plate.[3][4]
-
Isomeric Byproducts: While the 3-position of the pyrrole ring is electronically favored for substitution, nitration can sometimes occur at other positions on the pyrrolopyridine scaffold, leading to hard-to-separate regioisomers.
-
Di-nitrated Species: Over-nitration or harsh reaction conditions can introduce a second nitro group, resulting in highly polar byproducts with very low Rf values.
-
Degradation Products: The strongly acidic and oxidative conditions of the reaction can cause decomposition of the sensitive pyrrolopyridine ring system.[5]
Below is a diagram illustrating the primary synthetic pathway and the potential formation of these common impurities.
Caption: Synthetic pathway and potential impurity sources.
Q2: I'm having difficulty separating the product from unreacted starting material. What is the most effective method?
A2: The most robust and widely used method for separating nitro-aromatic compounds from their less polar precursors is flash column chromatography .[4][6] The key is exploiting the significant polarity difference between the starting material (6-Bromo-1H-pyrrolo[3,2-b]pyridine) and the product, which contains a highly polar nitro group.
Causality: The nitro group (-NO₂) is strongly electron-withdrawing and contains polar N-O bonds. This dramatically increases the molecule's interaction with a polar stationary phase like silica gel compared to the bromo-substituted starting material. Consequently, the desired product will elute much later from the column than the unreacted starting material.[4]
Recommended Starting Conditions:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient system of Ethyl Acetate (EtOAc) in Hexanes. Start with a low polarity mixture (e.g., 10% EtOAc in Hexanes) to elute the non-polar impurities and unreacted starting material first. Gradually increase the polarity (e.g., to 30-50% EtOAc) to elute your desired product.
| Component | Polarity | Typical Elution Profile (Normal Phase) |
| 6-Bromo-1H-pyrrolo[3,2-b]pyridine (Starting Material) | Low | Elutes first with low % EtOAc |
| This compound (Product) | High | Elutes later with higher % EtOAc |
| Di-nitrated Species | Very High | May require even higher polarity to elute |
Q3: My attempts at recrystallization have resulted in an oil or very poor recovery. How do I select the right solvent?
A3: Recrystallization is an excellent technique for final polishing if the crude product is already of moderate purity (>85-90%). The challenge is finding a solvent system that meets the specific criteria for this molecule. Oiling out occurs when the solid melts in the hot solvent before dissolving, and poor recovery often means the compound is too soluble even at low temperatures.
Systematic Approach to Solvent Selection:
-
Solubility Testing: Test the solubility of a small amount of your crude material (~10-20 mg) in various solvents (~0.5 mL) at room temperature and then upon heating.
-
Ideal Solvent Properties:
-
The compound should be poorly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Impurities should either be completely soluble at all temperatures (remaining in the mother liquor) or completely insoluble (removed via hot filtration).
-
The solvent should not react with the compound.
-
The solvent should have a relatively low boiling point for easy removal.
-
Suggested Solvents to Screen:
| Solvent / System | Rationale & Potential Outcome |
| Ethanol/Water | A common choice for moderately polar compounds. Dissolve the crude product in a minimum amount of hot ethanol, then add hot water dropwise until turbidity persists. This often yields good quality crystals upon slow cooling.[7] |
| Toluene | An aromatic solvent that can be effective for compounds with aromatic rings. Its higher boiling point allows for a large solubility differential. |
| Ethyl Acetate | Can be a good single-solvent choice if the solubility profile is suitable. |
| Isopropanol | Similar to ethanol but can offer different solubility characteristics. |
If you encounter colored impurities, they can often be removed by adding a small amount of activated charcoal to the hot solution before the hot filtration step.[7] Be aware that charcoal can adsorb some of your product, potentially reducing the yield.[7]
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
This protocol outlines a standard procedure for purifying the crude product on a silica gel column.
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) or ethyl acetate. Add a small amount of silica gel (approx. 1-2 times the mass of the crude product) and concentrate the mixture on a rotary evaporator to obtain a dry, free-flowing powder. This "dry loading" method prevents band broadening and improves separation.
-
Column Packing: Prepare a glass column with silica gel (typically 50-100 times the mass of the crude product) packed as a slurry in the initial, low-polarity eluent (e.g., 5% Ethyl Acetate in Hexanes).
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with the low-polarity solvent system. Use air pressure to maintain a steady flow rate.
-
Gradient Elution: Gradually increase the percentage of the more polar solvent (Ethyl Acetate). For example:
-
Column Volumes 1-3: 5% EtOAc/Hexanes (elutes non-polar impurities).
-
Column Volumes 4-8: Increase to 20% EtOAc/Hexanes (elutes starting material).
-
Column Volumes 9-20: Increase to 40-50% EtOAc/Hexanes (elutes the desired product).
-
-
Fraction Collection: Collect fractions throughout the elution process and monitor them by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified solid.
Caption: Workflow for Flash Column Chromatography.
Frequently Asked Questions (FAQs)
Q: How do I definitively confirm the purity and identity of my final product? A: A combination of analytical techniques is essential.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is the best method for confirming the structure. The spectrum should show the correct number of protons with the expected chemical shifts and coupling constants for the 6-bromo-3-nitro substitution pattern. The absence of peaks corresponding to the starting material is a key indicator of purity.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This provides both purity information (a single peak in the chromatogram) and mass confirmation. The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺.[8]
-
TLC: A single spot in multiple solvent systems is a good indication of purity.
Q: My final product is a yellow solid. Is this expected? A: Yes, many nitro-aromatic compounds are yellow to orange crystalline solids. The color arises from electronic transitions within the molecule, which are influenced by the nitro group. A pale yellow color in the purified product is generally acceptable and not necessarily indicative of an impurity.[9]
Q: What are the most critical safety precautions for this synthesis? A:
-
Handling Acids: The nitrating mixture (concentrated nitric and sulfuric acids) is extremely corrosive and a strong oxidant. Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
-
Exothermic Reaction: The nitration reaction can be highly exothermic. Add reagents slowly and use an ice bath to control the temperature and prevent runaway reactions.[10]
-
Byproduct Gases: Nitration reactions can produce toxic reddish-brown nitrogen dioxide (NO₂) gas.[5] Proper ventilation in a fume hood is mandatory.
References
- 1. Nitration - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 5. researchgate.net [researchgate.net]
- 6. ukessays.com [ukessays.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Pyrrolopyridine-Based Kinase Inhibitors: Evaluating 6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine in the Context of Established Analogs
In the landscape of targeted cancer therapy, the pyrrolopyridine scaffold has emerged as a "privileged structure," a core molecular framework that consistently yields potent inhibitors of protein kinases.[1][2] Its structural resemblance to the purine ring of ATP allows it to effectively compete for the kinase ATP-binding site, leading to the modulation of cellular signaling pathways critical to cancer cell proliferation and survival.[1] This guide provides a comparative analysis of 6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine, a commercially available but functionally uncharacterized derivative, against a backdrop of well-documented pyrrolopyridine and pyrrolopyrimidine inhibitors. While direct experimental data for this compound is not publicly available, this guide will leverage established structure-activity relationships (SAR) to infer its potential as a kinase inhibitor and benchmark it against its peers.[3]
The Pyrrolopyridine Scaffold: A Cornerstone of Kinase Inhibition
The fusion of a pyrrole and a pyridine ring creates the bicyclic pyrrolopyridine system. Different arrangements of the nitrogen atoms within this structure give rise to various isomers, each with a unique electronic distribution and potential for biological activity.[4] The deazapurine framework, which is a characteristic of many pyrrolopyrimidines, closely mimics adenine, the core component of ATP.[5] This mimicry is a key factor in their ability to function as ATP-competitive kinase inhibitors.[1][5] The success of this scaffold is exemplified by several FDA-approved drugs and numerous candidates in clinical trials for various cancers.[2][6]
Profiling this compound: A Molecule of Untapped Potential
This compound is a pyrrolopyridine derivative that is readily available for research purposes.[3] Its chemical structure is characterized by two key substitutions on the core scaffold: a bromine atom at the 6-position and a nitro group at the 3-position. While there is a lack of direct biological data for this specific compound, we can infer its potential activity by examining the influence of these functional groups in related kinase inhibitors.
-
The Bromo Substituent: Halogenation is a common strategy in medicinal chemistry to enhance the potency and selectivity of kinase inhibitors.[7] The bromine atom at the 6-position can potentially engage in halogen bonding with the target kinase, a type of non-covalent interaction that can significantly contribute to binding affinity. Furthermore, the bromo group can modulate the electronic properties of the pyrrolopyridine ring system and serve as a handle for further chemical modifications through cross-coupling reactions.[8] Studies on other halogenated pyrrolopyrimidine derivatives have demonstrated potent inhibitory activity against a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and HER2.[7][9]
-
The Nitro Substituent: The nitro group is a strong electron-withdrawing group that can significantly alter the electronic landscape of the aromatic system. In some contexts, a nitro group has been shown to contribute to the inhibitory activity of kinase inhibitors.[10] However, its presence can also introduce metabolic liabilities. The impact of the nitro group at the 3-position of the pyrrolo[3,2-b]pyridine core on kinase binding and overall drug-like properties would need to be experimentally determined.
Given these structural features, this compound represents an intriguing candidate for screening against a panel of protein kinases. Its true potential, however, remains to be unlocked through rigorous experimental evaluation.
Comparative Analysis with Established Pyrrolopyridine Inhibitors
To contextualize the potential of this compound, it is instructive to compare it with other pyrrolopyridine and pyrrolopyrimidine derivatives for which experimental data are available. The following table summarizes the performance of several notable examples against various kinase targets.
| Compound/Series | Target Kinase(s) | Key Performance Data (IC50) | Reference |
| Compound 27 (7-aryl-2-anilino-pyrrolopyrimidine) | Mer, Axl | Mer: 2 nM, Axl: 16 nM | [11] |
| Compound 5k (Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide) | EGFR, Her2, VEGFR2, CDK2 | EGFR: 79 nM, Her2: 40 nM, VEGFR2: 136 nM, CDK2: 204 nM | [7][12] |
| 1H-pyrrolo[2,3-b]pyridine derivatives | FGFR1, FGFR2, FGFR3 | Compound 4h: FGFR1: 7 nM, FGFR2: 9 nM, FGFR3: 25 nM | [13][14] |
| Pyrrolo[2,3-d]pyrimidine derivatives | VEGFR-2 | Compounds 12d and 15c: 11.9 nM and 13.6 nM | [15] |
| Pyrrole derivatives | Lck | <10 nM for potent analogs | [16] |
This data highlights the versatility of the pyrrolopyridine and pyrrolopyrimidine scaffolds in generating highly potent and, in some cases, selective kinase inhibitors. The nanomolar IC50 values achieved by these compounds underscore the potential of this chemical class in cancer drug discovery.
Mechanistic Insights and Experimental Workflows
The primary mechanism of action for most pyrrolopyridine-based inhibitors is competitive inhibition of ATP binding to the kinase active site.[1] This prevents the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascade that drives cellular processes like proliferation, survival, and angiogenesis.
Caption: ATP-competitive inhibition of a protein kinase by a pyrrolopyridine inhibitor.
To evaluate the inhibitory potential of novel compounds like this compound, a systematic experimental workflow is employed. This typically begins with in vitro kinase inhibition assays to determine the compound's potency and selectivity.
Caption: A typical workflow for the evaluation of a novel kinase inhibitor.
Experimental Protocol: In Vitro Kinase Inhibition Assay
The following is a generalized protocol for determining the IC50 value of a test compound against a specific protein kinase.
Objective: To measure the concentration-dependent inhibition of a protein kinase by a test compound.
Materials:
-
Purified recombinant protein kinase
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well microplates
-
Plate reader compatible with the detection reagent
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, followed by 10-point, 3-fold serial dilutions.
-
Assay Plate Preparation: Add 50 nL of each compound dilution to the wells of a 384-well plate. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Kinase Reaction: a. Prepare a kinase/substrate solution in assay buffer. b. Add 5 µL of the kinase/substrate solution to each well of the assay plate. c. Prepare an ATP solution in assay buffer. d. Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase. e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: a. Stop the kinase reaction and detect the amount of product (phosphorylated substrate or ADP) formed according to the manufacturer's protocol for the chosen detection reagent. b. For example, in an ADP-Glo™ assay, add ADP-Glo™ Reagent to deplete the remaining ATP, then add Kinase Detection Reagent to convert ADP to ATP and measure the resulting luminescence.
-
Data Analysis: a. Measure the signal (e.g., luminescence or fluorescence) using a plate reader. b. Normalize the data to the positive and negative controls. c. Plot the percent inhibition versus the logarithm of the compound concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion and Future Directions
The pyrrolopyridine scaffold is a validated and highly valuable framework for the development of potent kinase inhibitors. While this compound remains an uncharacterized molecule from a biological standpoint, its structural features suggest it is a worthy candidate for investigation. The presence of a bromine atom and a nitro group offers potential for unique interactions within a kinase active site and provides avenues for further chemical optimization.
Future research should focus on the systematic evaluation of this compound, beginning with its synthesis and purification, followed by screening against a broad panel of kinases to identify potential targets. Subsequent studies should then focus on determining its IC50 values against validated hits, elucidating its mechanism of action, and assessing its activity in cell-based models of cancer. Such a research program will be essential to determine if this compound can join the ranks of its well-established and therapeutically impactful pyrrolopyridine cousins.
References
- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound [myskinrecipes.com]
- 4. mdpi.com [mdpi.com]
- 5. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers | MDPI [mdpi.com]
- 8. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of 6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine Analogs: A Guide for Drug Discovery Professionals
The pyrrolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Among its various isomers, the pyrrolo[3,2-b]pyridine series has garnered significant attention as a versatile template for the development of potent kinase inhibitors and anticancer agents. The strategic functionalization of this core structure allows for the fine-tuning of pharmacological properties, leading to compounds with enhanced potency and selectivity. This guide provides a comparative analysis of the efficacy of various analogs derived from the pyrrolo[3,2-b]pyridine scaffold, with a particular focus on the synthetic utility of precursors such as 6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine.
The Strategic Importance of the this compound Scaffold
The this compound moiety is a key intermediate in the synthesis of a diverse array of more complex and biologically active molecules. Its structure, featuring both bromo and nitro functional groups, makes it particularly valuable for chemical elaboration. The bromine atom at the 6-position serves as a versatile handle for introducing various aryl or alkyl substituents via cross-coupling reactions, which is a cornerstone of modern medicinal chemistry for building molecular complexity. The nitro group at the 3-position, while electron-withdrawing and potentially contributing to the molecule's reactivity, can also be reduced to an amino group, providing another point for diversification. This strategic placement of reactive sites allows for the systematic exploration of the chemical space around the pyrrolo[3,2-b]pyridine core to optimize biological activity.
Comparative Efficacy of Pyrrolo[3,2-b]pyridine Analogs as Kinase Inhibitors
Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, they are a major target for drug discovery. The pyrrolopyridine scaffold has proven to be an effective framework for designing kinase inhibitors. The following sections provide a comparative overview of the efficacy of various analogs.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrrolo[3,2-b]pyridine derivatives is highly dependent on the nature and position of the substituents on the heterocyclic core. For instance, a study on diarylureas and amides featuring the pyrrolo[3,2-b]pyridine scaffold revealed that the antiproliferative activity against the A375 human melanoma cell line was significantly influenced by the substituents. Generally, many of the newly synthesized compounds showed superior or similar activity to the multi-kinase inhibitor Sorafenib[1]. Notably, compounds with a 5-benzylamide substituted 4'-amide moiety demonstrated the most potent antiproliferative effects[1]. This highlights the importance of the substituent at the 6-position (often introduced via a precursor like the 6-bromo derivative) in dictating the biological outcome.
The following diagram illustrates a generalized synthetic pathway for the diversification of the 6-position of the pyrrolo[3,2-b]pyridine core, a common strategy to explore the SAR.
Caption: Generalized synthetic workflow for generating diverse 6-substituted pyrrolo[3,2-b]pyridine analogs.
Quantitative Comparison of Antiproliferative Activity
The efficacy of novel compounds is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The tables below summarize the antiproliferative activity of selected pyrrolo[3,2-b]pyridine analogs against various cancer cell lines.
Table 1: Antiproliferative Activity of Diarylurea and Amide Pyrrolo[3,2-b]pyridine Analogs against A375 Melanoma Cells
| Compound | R Group at 6-position | IC50 (µM) on A375 Cells |
| Sorafenib (Reference) | - | 3.8 |
| Analog 1r | 5-benzylamide substituted 4'-amide containing phenyl | 0.9 |
| Analog 1t | 5-benzylamide substituted 4'-amide containing phenyl | 1.0 |
| Analog 1j | meta-substituted derivative | > 10 |
| Analog 1k | meta-substituted derivative | > 10 |
Data synthesized from[1]
The data clearly indicates that specific substitutions at the 6-position can lead to compounds with significantly improved potency compared to the established drug Sorafenib[1]. The meta-substituted derivatives, however, showed a loss of activity, underscoring the sensitive nature of the SAR[1].
Targeting Cellular Signaling Pathways
Pyrrolo[3,2-b]pyridine analogs often exert their anticancer effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival. A common target for this class of compounds is the receptor tyrosine kinase (RTK) signaling cascade.
Caption: Simplified representation of the MAPK/ERK signaling pathway, a common target for pyrrolopyridine-based kinase inhibitors.
Experimental Protocols
To ensure the reproducibility and validity of the efficacy data, standardized experimental protocols are essential. The following are detailed methodologies for key assays used in the evaluation of pyrrolo[3,2-b]pyridine analogs.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (pyrrolo[3,2-b]pyridine analogs) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, TR-FRET reagents)
-
384-well assay plates
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compounds to the assay wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Incubate for the recommended time to allow the signal to develop.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[2]
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic or antiproliferative effects of a compound on cancer cell lines.[3][4]
Materials:
-
Cancer cell line (e.g., A375 melanoma cells)
-
Cell culture medium (e.g., DMEM) with supplements (e.g., FBS)
-
Test compounds (pyrrolo[3,2-b]pyridine analogs)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Solubilizing agent (e.g., DMSO or a detergent solution)[5]
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[3]
-
Compound Treatment: The following day, treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified duration (e.g., 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours, or until a purple precipitate is visible.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate gently to ensure complete solubilization and measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[4]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
Conclusion
The 1H-pyrrolo[3,2-b]pyridine scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in the realm of oncology. The strategic use of versatile intermediates like this compound enables the synthesis of diverse libraries of analogs. The comparative efficacy data presented in this guide underscores the critical role of structure-activity relationship studies in identifying compounds with superior potency. The detailed experimental protocols provided herein offer a framework for the robust and reproducible evaluation of these promising therapeutic candidates. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of the pyrrolo[3,2-b]pyridine core.
References
A Guide to the In Vivo Validation of 6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine: A Comparative Approach for Preclinical Anticancer Assessment
This guide provides a comprehensive framework for the in vivo validation of 6-bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine, a novel small molecule with potential as an anticancer agent. Due to the limited public data on this specific compound, this document outlines a robust, hypothesis-driven approach to its preclinical evaluation. Our strategy is informed by the known biological activities of structurally related pyrrolopyridine derivatives, which have demonstrated efficacy as kinase inhibitors and modulators of microtubule dynamics.[1][2][3][4][5]
We will compare the proposed experimental design for this compound with established validation pathways for well-characterized anticancer agents, providing a scientifically rigorous context for its development.
Foundational Rationale: The Therapeutic Potential of the Pyrrolopyridine Scaffold
The pyrrolopyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds.[4] Derivatives of this structure have been investigated for a wide array of therapeutic applications, including as anticancer agents.[3][5][6][7][8] Notably, various substituted pyrrolopyridines have been identified as potent inhibitors of key oncogenic signaling pathways. For instance, certain derivatives act as Fibroblast Growth Factor Receptor (FGFR) inhibitors, while others function as colchicine-binding site inhibitors, disrupting microtubule polymerization.[1][2]
Given this precedent, we hypothesize that this compound may exert its anticancer effects through a similar mechanism, such as kinase inhibition. This guide, therefore, focuses on a validation pathway designed to test this hypothesis and rigorously assess its preclinical efficacy and tolerability.
The In Vivo Validation Workflow: A Phased Approach
The in vivo assessment of a novel compound requires a multi-step, logical progression from initial tolerability studies to robust efficacy models and biomarker analysis.[9][10] This ensures that the data generated is reliable and translatable to future clinical development.
Figure 1: A phased workflow for the in vivo validation of a novel anticancer compound.
Detailed Experimental Protocols and Comparative Analysis
Phase 1: Foundational Studies - MTD and Pharmacokinetics
Objective: To determine the safe and effective dosing range of this compound and to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
Experimental Protocol: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Utilize healthy, immunocompromised mice (e.g., NOD/SCID or athymic nude), consistent with the models for subsequent efficacy studies.
-
Dose Escalation: Administer escalating doses of the compound to different cohorts of mice.
-
Monitoring: Observe the animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and physical appearance.
-
Endpoint: The MTD is defined as the highest dose that does not induce significant toxicity (e.g., >20% weight loss or severe clinical signs).
Experimental Protocol: Pharmacokinetic (PK) Analysis
-
Animal Model: Use the same strain of mice as in the MTD study.
-
Dosing: Administer a single, well-tolerated dose of the compound.
-
Sample Collection: Collect blood samples at multiple time points post-administration.
-
Analysis: Analyze plasma concentrations of the compound using LC-MS/MS to determine key PK parameters (Cmax, Tmax, AUC, half-life).
Comparative Analysis:
The design of these foundational studies is standard for most small molecule drug development programs.[11] For comparison, the preclinical development of well-known kinase inhibitors, such as those targeting Aurora kinases, followed a similar path of MTD and PK profiling to establish appropriate dosing for efficacy studies.[9][12][13]
| Parameter | This compound (Hypothetical) | Established Kinase Inhibitor (e.g., VX-680) |
| Animal Model | NOD/SCID or Athymic Nude Mice | Athymic Nude Mice |
| Endpoints | MTD, Cmax, Tmax, AUC, Half-life | MTD, Cmax, Tmax, AUC, Half-life |
| Rationale | Standard industry practice for preclinical oncology. | Published preclinical validation data.[12] |
Phase 2: Efficacy Evaluation in Xenograft Models
Objective: To assess the antitumor activity of this compound in established cancer models.
Experimental Protocol: Subcutaneous Xenograft Model
-
Cell Line Selection: Choose a human cancer cell line with a known genetic profile that is hypothesized to be sensitive to the compound's mechanism of action (e.g., a cell line with overactive kinase signaling).
-
Tumor Implantation: Inject the selected cancer cells subcutaneously into the flank of immunocompromised mice.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the compound at doses below the MTD.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: Euthanize the mice when tumors in the control group reach a predetermined size. The primary endpoint is tumor growth inhibition.
Comparative Analysis:
This xenograft model is a standard and widely used method for the initial in vivo assessment of anticancer compounds.[10] It allows for a controlled evaluation of a compound's direct effect on tumor growth. For comparison, the preclinical validation of numerous small molecule inhibitors, including those targeting PD-L1 and Aurora kinases, has relied on similar xenograft models to demonstrate initial efficacy.[12][14]
| Feature | This compound (Proposed) | Alternative: PD-L1 Inhibitor (Published)[14] | Alternative: Aurora Kinase Inhibitor (Published)[12] |
| Model Type | Subcutaneous Xenograft | Subcutaneous Xenograft | Subcutaneous Xenograft |
| Cell Lines | To be selected based on in vitro screening | LLC (Lewis Lung Carcinoma) | Osteosarcoma cell lines |
| Primary Endpoint | Tumor Growth Inhibition | Tumor Growth Inhibition | Tumor Growth Inhibition |
| Rationale | Standard initial efficacy assessment. | Established model for immunotherapy evaluation. | Relevant model for testing cell-cycle inhibitors. |
Phase 3: Mechanism of Action (MoA) Confirmation
Objective: To confirm that the compound inhibits its intended target in the tumor tissue and to identify biomarkers of response.
Figure 2: Hypothesized signaling pathway for this compound.
Experimental Protocol: Pharmacodynamic (PD) Biomarker Analysis
-
Tissue Collection: At the end of the efficacy study, collect tumor tissue from both treated and control animals.
-
Western Blot/IHC: Analyze tumor lysates by Western blot or tissue sections by immunohistochemistry to measure the levels of the target kinase and its downstream phosphorylated substrates. A decrease in the phosphorylated substrate would indicate target engagement.
-
Histopathology: Perform H&E staining on tumor sections to assess for changes in tumor morphology, necrosis, and mitotic index.
Comparative Analysis:
Pharmacodynamic studies are crucial for linking a compound's antitumor activity to its intended mechanism of action.[9][13] For Aurora kinase inhibitors, a key pharmacodynamic biomarker is the phosphorylation of histone H3.[9][13] A successful validation of our compound would similarly identify a robust biomarker of target engagement.
| Biomarker Type | This compound (Proposed) | Alternative: Aurora B Inhibitor (Established)[9][13] |
| Target Engagement | Phosphorylation of a key downstream substrate (e.g., p-ERK, p-AKT) | Phosphorylation of Histone H3 at Serine 10 |
| Cellular Effect | Ki-67 (proliferation), Cleaved Caspase-3 (apoptosis) | Increased polyploidy, apoptosis |
| Rationale | Standard biomarkers for kinase inhibitors. | Validated and clinically relevant biomarker. |
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous pathway for the in vivo validation of this compound. By following a phased approach that incorporates tolerability, efficacy, and mechanistic studies, researchers can generate the critical data needed to advance this promising compound through the preclinical development pipeline.
The comparative analysis with established small molecule inhibitors provides a benchmark for success and highlights the importance of aligning experimental design with the compound's hypothesized mechanism of action. Future studies should focus on exploring efficacy in more clinically relevant models, such as patient-derived xenografts, and on developing a deeper understanding of potential resistance mechanisms.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. ptfarm.pl [ptfarm.pl]
- 7. SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aurora kinase inhibitors: identification and preclinical validation of their biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Preclinical validation of Aurora kinases-targeting drugs in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
The 6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine Scaffold: A Comparative Guide to its Evolving Structure-Activity Relationship in Kinase Inhibition
For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor design, the pyrrolo[3,2-b]pyridine, or 4-azaindole, scaffold represents a privileged structure. Its intrinsic ability to form key hydrogen bonds within the ATP-binding site of various kinases has cemented its role as a foundational element in the development of targeted therapeutics.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) surrounding a specific, yet underexplored, derivative: 6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine .
While direct, extensive SAR studies on this exact molecule are not publicly available, by examining structurally related analogs and leveraging established principles of medicinal chemistry, we can construct a robust, predictive SAR model. This guide will objectively compare the anticipated biological performance of this scaffold with known alternatives, supported by a synthesis of available experimental data and detailed protocols for key validation assays. Our aim is to provide a comprehensive resource that explains not just the "what" but the "why" behind experimental design choices in the pursuit of novel kinase inhibitors.
The 4-Azaindole Core: A Foundation for Kinase Selectivity
The pyrrolopyridine framework is a bioisostere of purine, the natural ligand for ATP-binding sites in kinases. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, mimicking the interactions of adenine's N1 and N3 with the kinase hinge region. This fundamental interaction is a cornerstone of the scaffold's broad applicability in kinase inhibitor design.[1] The specific isomer, 1H-pyrrolo[3,2-b]pyridine (4-azaindole), presents a unique vector for substitutions that can modulate potency, selectivity, and pharmacokinetic properties.
Deconstructing the SAR of this compound: An Inferential Analysis
To understand the potential of the this compound scaffold, we will dissect the influence of each key substituent based on SAR studies of analogous compounds.
The Significance of the 6-Bromo Substitution
Halogen atoms, particularly bromine and chlorine, are frequently employed in medicinal chemistry to enhance binding affinity and modulate physicochemical properties. In the context of the 6-position of the pyrrolo[3,2-b]pyridine core, a bromine atom can serve several purposes:
-
Hydrophobic Interactions: The 6-position often points towards a hydrophobic pocket in the kinase active site. The bromo group can engage in favorable hydrophobic interactions, potentially increasing binding affinity.
-
Modulation of Electronics: As an electron-withdrawing group, the bromine atom can influence the overall electron distribution of the heterocyclic core, which can impact the strength of the hydrogen bonds formed with the hinge region.
-
Vector for Further Modification: The bromine atom provides a reactive handle for further chemical modifications through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination. This allows for the exploration of a wide range of substituents at the 6-position to optimize activity and selectivity.
The Role of the 3-Nitro Group
The introduction of a nitro group at the 3-position of the pyrrole ring is a significant modification with several potential consequences for biological activity:
-
Electron-Withdrawing Nature: The strong electron-withdrawing character of the nitro group can profoundly impact the electron density of the pyrrole ring. This can influence the pKa of the pyrrole nitrogen and its potential to act as a hydrogen bond donor.
-
Steric Influence: The nitro group introduces steric bulk at the 3-position, which can either be beneficial or detrimental depending on the topology of the target kinase's active site. It can orient other substituents in a more favorable conformation for binding.
-
Potential for Bioactivation or Toxicity: Nitroaromatic compounds can sometimes be associated with metabolic liabilities or toxicity concerns.[2] Therefore, careful evaluation of the metabolic stability and cytotoxicity of 3-nitro-substituted analogs is crucial.
Comparative Analysis with Alternative Scaffolds
The this compound scaffold does not exist in a vacuum. Its potential can be best understood by comparing it to other well-established kinase inhibitor scaffolds.
| Scaffold | Key Features & Advantages | Potential Liabilities | Representative Kinase Targets |
| Pyrrolo[2,3-d]pyrimidine (7-deazapurine) | Very close isostere of adenine, often leading to potent kinase inhibition. Well-established synthetic routes. | Can sometimes suffer from poor selectivity due to its close resemblance to the natural ligand. | EGFR, JAK, Src family kinases |
| Pyrazolo[3,4-d]pyrimidine | Another purine isostere with a different arrangement of nitrogen atoms, offering alternative hydrogen bonding patterns and substituent vectors. | CDKs, Src, Abl | |
| Indole | The parent scaffold of azaindoles, providing a less polar core. | Lacks the hydrogen bond accepting nitrogen in the six-membered ring, often leading to lower potency compared to azaindoles. Can have metabolic stability issues (e.g., oxidation). | Various |
| 7-Azaindole (Pyrrolo[2,3-b]pyridine) | A different isomer of the 4-azaindole, offering distinct substituent vectors and physicochemical properties. | SAR can differ significantly from the 4-azaindole isomer, requiring separate optimization efforts. | BRAF, p38 MAPK |
The 4-azaindole core of our target molecule offers a balance of potency, derived from its purine-mimicking character, and the potential for achieving selectivity through modifications at positions less conserved across the kinome.
Experimental Validation: Protocols for In Vitro Characterization
To empirically determine the activity of this compound and its derivatives, two fundamental in vitro assays are indispensable: a biochemical kinase inhibition assay and a cell-based viability assay.
In Vitro Kinase Inhibition Assay: ADP-Glo™ Protocol
The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[3][4][5]
Principle: This two-step assay first terminates the kinase reaction and depletes the remaining ATP. In the second step, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal proportional to the initial ADP concentration.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the test compound (e.g., this compound derivative) at various concentrations.
-
Add 2.5 µL of a solution containing the target kinase and its specific substrate in kinase reaction buffer.
-
Initiate the reaction by adding 5 µL of ATP solution.
-
Incubate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer. The signal is inversely proportional to the inhibitory activity of the test compound.
-
Cell-Based Proliferation/Viability Assay: MTT Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Cell Plating:
-
Seed a 96-well plate with a cancer cell line of interest at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
-
MTT Addition:
-
Add 10 µL of a 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Visualizing Key Concepts and Workflows
To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate the core scaffold, a hypothetical SAR exploration workflow, and the experimental protocol for the kinase assay.
Caption: The chemical structure of this compound.
Caption: A workflow for the iterative optimization of the lead scaffold.
Caption: A streamlined workflow for the ADP-Glo™ kinase assay.
Conclusion and Future Directions
The this compound scaffold holds considerable promise as a starting point for the development of novel kinase inhibitors. Based on the analysis of related azaindole derivatives, the 6-bromo and 3-nitro substituents are anticipated to significantly influence the scaffold's biological activity and physicochemical properties. The bromine at the 6-position likely offers a vector for potency enhancement through interactions with hydrophobic pockets and serves as a crucial handle for synthetic elaboration. The 3-nitro group, while potentially introducing metabolic concerns that require careful evaluation, can play a key role in modulating the electronic properties of the core and influencing binding orientation.
Future research should focus on the systematic exploration of substitutions at these key positions. For instance, replacement of the 6-bromo with other halogens or small hydrophobic groups, and the reduction of the 3-nitro group to an amine followed by derivatization, would be logical next steps. The detailed experimental protocols provided in this guide offer a clear path for the in vitro characterization of these novel analogs. Through a rigorous and iterative process of design, synthesis, and biological evaluation, the full potential of this intriguing scaffold can be unlocked, paving the way for the discovery of next-generation kinase inhibitors.
References
- 1. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ADP-Glo™ Kinase Assay Protocol [promega.kr]
- 4. promega.com [promega.com]
- 5. promega.com [promega.com]
- 6. atcc.org [atcc.org]
A Technical Guide to Correlating In Vitro and In Vivo Data for Novel Anticancer Agents: A Case Study with 6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine
Introduction
In the landscape of oncology drug discovery, the journey from a promising molecule in a test tube to an effective therapy is fraught with challenges. A critical hurdle is establishing a clear, predictive relationship between a compound's activity in a controlled laboratory setting (in vitro) and its therapeutic efficacy in a complex biological system (in vivo). This guide provides a comprehensive framework for establishing such an In Vitro-In Vivo Correlation (IVIVC).
We will use the novel compound 6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine as a hypothetical case study. While specific biological data for this compound is not yet published, its core structure, a pyrrolopyridine, is a well-established pharmacophore in medicinal chemistry, frequently found in kinase inhibitors and other anticancer agents. Furthermore, synthetic nitro-pyrrole derivatives have shown promise as anticancer agents, suggesting this structural class warrants investigation.[1][2]
This guide will detail a scientifically rigorous, albeit hypothetical, pathway for evaluating this compound. We will compare its performance against a well-established clinical drug, Gefitinib, and demonstrate how to build a predictive bridge between cellular assays and animal efficacy studies through pharmacokinetic/pharmacodynamic (PK/PD) modeling. The principles and protocols outlined here are designed to be broadly applicable for researchers, scientists, and drug development professionals working to translate preclinical discoveries into clinical candidates.[3][4]
Part 1: In Vitro Assessment - Quantifying Cellular Potency
Objective
The first step is to determine if this compound exhibits cytotoxic or cytostatic activity against a relevant cancer cell line and to quantify its potency. This is typically expressed as the half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro.[5]
Rationale and Experimental Design
Given that many pyrrolopyridine compounds function as kinase inhibitors, we hypothesize a potential mechanism of action against a signaling pathway critical for cancer cell survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway. Therefore, we select the H3255 human non-small cell lung cancer (NSCLC) cell line , which harbors an activating EGFR mutation (L858R) and is known to be sensitive to EGFR inhibitors.[6]
For comparison, we will use Gefitinib , an FDA-approved EGFR tyrosine kinase inhibitor, as our positive control and benchmark.[7]
To measure cell viability, we will employ the CellTiter-Glo® Luminescent Cell Viability Assay . This assay is chosen for its high sensitivity, broad linear range, and simple "add-mix-measure" protocol, which reduces handling errors.[8] It quantifies ATP, an indicator of metabolically active cells, providing a direct measure of cell viability.[9]
Experimental Protocol: CellTiter-Glo® Viability Assay
-
Cell Seeding:
-
Culture H3255 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) to ~80% confluency.
-
Trypsinize, count, and resuspend cells to a density of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of an opaque-walled 96-well plate. This density should be optimized to ensure cells are in the logarithmic growth phase during the assay.[10]
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound and Gefitinib in DMSO.
-
Perform a serial dilution series in culture medium to create a range of concentrations (e.g., 0.01 nM to 10 µM). Ensure the final DMSO concentration in all wells, including vehicle controls, is ≤ 0.1% to avoid solvent toxicity.
-
Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions. Include wells with medium and vehicle (0.1% DMSO) as negative controls.
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
-
Data Acquisition:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[11]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[9]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all experimental readings.
-
Normalize the data by expressing the viability of treated cells as a percentage of the vehicle-treated control cells.
-
Plot the normalized data against the logarithm of the compound concentration and fit a sigmoidal dose-response curve (variable slope) to determine the IC50 value.
-
Hypothetical In Vitro Data
The following table summarizes the hypothetical results of our cell viability assay.
| Compound | Cell Line | Target Pathway | IC50 (nM) [Hypothetical] | Comparator IC50 (nM) [Published] |
| This compound | H3255 | EGFR | 25 | N/A |
| Gefitinib (Comparator) | H3255 | EGFR | N/A | ~40[6] |
This hypothetical result suggests that our novel compound is potent against the target cell line, with an IC50 value comparable to, or even slightly better than, the established drug Gefitinib.
Visualization: In Vitro Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ascopubs.org [ascopubs.org]
- 4. Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iv.iiarjournals.org [iv.iiarjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 9. promega.com [promega.com]
- 10. scribd.com [scribd.com]
- 11. promega.com [promega.com]
Elucidating the Mechanism of Action of 6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for elucidating the mechanism of action of 6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine. While direct experimental data on this specific compound is limited in publicly accessible literature, its chemical structure as a pyrrolopyridine derivative strongly suggests its potential as a kinase inhibitor. This class of compounds is a cornerstone in modern pharmacology, particularly in oncology.[1][2] This document, therefore, presents a logical, evidence-based pathway to characterize its biological activity, comparing it with well-established pyrrolopyridine-based kinase inhibitors and detailing the requisite experimental protocols to validate its hypothesized mechanism.
Our approach is grounded in the established principle that structurally similar molecules often exhibit comparable biological activities. Numerous studies have demonstrated that the pyrrolopyridine scaffold is a "privileged structure" for targeting the ATP-binding pocket of various protein kinases.[3][4][5] Alterations to this core, such as the bromo and nitro substitutions present in this compound, are instrumental in fine-tuning binding affinity and selectivity for specific kinases.[6]
Hypothesized Mechanism of Action: Kinase Inhibition
Based on the extensive research into analogous compounds, we postulate that this compound, or more likely, derivatives synthesized from it, functions as a kinase inhibitor. Protein kinases are a large family of enzymes that play critical roles in regulating a multitude of cellular processes, including growth, proliferation, differentiation, and apoptosis.[7] Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime therapeutic targets.[8]
The proposed mechanism centers on the compound's ability to compete with ATP for binding to the catalytic site of a specific kinase or a family of kinases. This competitive inhibition would block the transfer of a phosphate group to downstream substrate proteins, thereby interrupting the signaling cascade and eliciting a cellular response, such as the inhibition of cancer cell proliferation.
To rigorously test this hypothesis, a multi-faceted experimental approach is essential, combining biochemical assays to determine direct enzyme inhibition with cell-based assays to assess cellular effects and target engagement.
Comparative Analysis with Alternative Pyrrolopyridine-Based Kinase Inhibitors
To provide context for the potential efficacy and selectivity of this compound derivatives, we will compare them to known kinase inhibitors built upon a similar pyrrolo[3,2-c]pyridine or pyrrolo[2,3-d]pyrimidine core.
| Compound | Target Kinase(s) | Reported IC50 | Therapeutic Area | Reference |
| Compound 1r (pyrrolo[3,2-c]pyridine derivative) | FMS (CSF-1R) | 30 nM | Cancer, Inflammatory Disorders | [3][9] |
| Compound 5k (pyrrolo[2,3-d]pyrimidine derivative) | EGFR, Her2, VEGFR2 | 79 nM (EGFR), 40 nM (Her2), 136 nM (VEGFR2) | Cancer | [8] |
| Sunitinib (pyrrolo[2,3-d]pyrimidine core) | Multi-kinase (including VEGFR, PDGFR) | 261 nM (VEGFR2) | Cancer | [8][10] |
This comparative data underscores the potential for pyrrolopyridine derivatives to exhibit potent and, in some cases, selective kinase inhibition. The goal of characterizing a new compound like this compound would be to determine its unique inhibitory profile.
Experimental Workflows for Mechanistic Elucidation
The following sections detail the essential experimental protocols required to investigate the mechanism of action of a novel pyrrolopyridine derivative.
Biochemical Kinase Inhibition Assays
The initial step is to assess the direct inhibitory effect of the compound on a panel of purified protein kinases.[11] A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is a common and robust method.[12] This assay measures the amount of ADP produced during the kinase reaction; a decrease in ADP production in the presence of the compound indicates inhibition.[12]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a concentration gradient.
-
Kinase Reaction Setup: In a 96-well plate, combine the kinase of interest, a suitable substrate peptide, and ATP in a kinase assay buffer.
-
Inhibitor Incubation: Add the serially diluted compound to the wells and incubate at room temperature to allow for binding to the kinase.
-
Initiation of Kinase Reaction: Start the reaction by adding the substrate/ATP mixture to each well. Incubate at 30°C for 1 hour.
-
ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent. Subsequently, add a Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[12]
References
- 1. 6-Bromo-1H-pyrrolo[3,2-c]pyridine [myskinrecipes.com]
- 2. 6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine [myskinrecipes.com]
- 3. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one|1227267-32-4 [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound [myskinrecipes.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. benchchem.com [benchchem.com]
Comparative analysis of the synthetic routes to 6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine
Introduction
6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine, also known as 6-bromo-3-nitro-4-azaindole, is a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its rigid, functionalized scaffold serves as a versatile intermediate for the synthesis of more complex molecules, particularly kinase inhibitors and other biologically active agents. The strategic placement of the bromo, nitro, and pyrrolic nitrogen moieties offers multiple points for diversification through common synthetic transformations like cross-coupling, reduction, and N-alkylation.
The efficient and scalable synthesis of this key intermediate is paramount for its application in drug discovery and development programs. This guide provides a comparative analysis of two prominent synthetic strategies for the preparation of this compound, evaluating them on key parameters such as yield, precursor accessibility, and operational complexity. The two routes under consideration both culminate in a final nitration step but diverge significantly in their approach to constructing the core 1H-pyrrolo[3,2-b]pyridine (4-azaindole) skeleton.
Synthetic Strategies: An Overview
The construction of the 6-bromo-4-azaindole core is the central challenge in the synthesis of the target molecule. We will compare two distinct and well-established named reactions for this purpose:
-
Route A: The Bartoli Indole Synthesis. This approach involves the reaction of an ortho-substituted nitropyridine with a vinyl Grignard reagent to form the pyrrole ring.
-
Route B: The Leimgruber-Batcho Indole Synthesis. This classic method utilizes an ortho-methyl nitropyridine, which is first converted to an enamine, followed by reductive cyclization to yield the indole scaffold.
Both routes converge on the synthesis of the common intermediate, 6-bromo-1H-pyrrolo[3,2-b]pyridine, which is then subjected to regioselective nitration at the C3 position to afford the final product. The choice between these routes will depend on factors such as starting material availability, scalability, and tolerance to various functional groups.
Route A: Bartoli Indole Synthesis Pathway
The Bartoli indole synthesis is a powerful method for creating substituted indoles, and by extension azaindoles, from readily available nitroaromatics. A key requirement for this reaction is the presence of a substituent ortho to the nitro group, which facilitates the key[1][1]-sigmatropic rearrangement.
Logical Workflow for Route A
Caption: Workflow for Route A via Bartoli Synthesis.
Mechanistic Considerations and Experimental Choices
The synthesis commences with a suitable precursor, 5-bromo-2-chloro-3-nitropyridine. The chloro group at the 2-position serves as the necessary ortho-substituent to the nitro group, a prerequisite for the Bartoli reaction to proceed efficiently[2]. The reaction with at least three equivalents of vinylmagnesium bromide in an ethereal solvent like THF at low temperatures leads to the formation of the 4-azaindole ring system[3][4]. The excess Grignard reagent is necessary as it is consumed in reducing the nitro group to a nitroso intermediate, adding to the nitroso group, and deprotonating an intermediate during the cyclization cascade[2].
The subsequent step is the regioselective nitration of the 6-bromo-1H-pyrrolo[3,2-b]pyridine intermediate. The pyrrole ring of the azaindole system is electron-rich and thus susceptible to electrophilic substitution. It has been well-established that for 1H-pyrrolo[2,3-b]pyridines (7-azaindoles), electrophilic attack, including nitration, occurs preferentially at the C3 position. This selectivity is also observed in the 4-azaindole series, making the final transformation a reliable and high-yielding step[5]. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid at controlled temperatures, are typically employed.
Experimental Protocol: Bartoli Synthesis of 6-Bromo-1H-pyrrolo[3,2-b]pyridine
-
Reaction Setup: A solution of 5-bromo-2-chloro-3-nitropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Vinylmagnesium bromide (3.0-4.0 eq, typically 1.0 M in THF) is added dropwise to the stirred solution, maintaining the internal temperature below -70 °C.
-
Reaction: The reaction mixture is stirred at low temperature (e.g., -78 °C to -20 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup and Extraction: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted multiple times with a suitable organic solvent, such as ethyl acetate.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 6-bromo-1H-pyrrolo[3,2-b]pyridine.
Route B: Leimgruber-Batcho Indole Synthesis Pathway
The Leimgruber-Batcho synthesis provides an alternative, often high-yielding, route to indoles and their heteroaromatic analogs. This two-step process begins with the formation of an enamine from an ortho-methyl nitroarene, followed by reductive cyclization.
Logical Workflow for Route B
Caption: Workflow for Route B via Leimgruber-Batcho Synthesis.
Mechanistic Considerations and Experimental Choices
This route commences with 5-bromo-4-methyl-3-nitropyridine. The first step involves condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a β-dimethylamino-2-nitro-styrene analogue. This reaction is typically performed at elevated temperatures and provides the key enamine intermediate.
The subsequent step is the reductive cyclization of the enamine. A variety of reducing agents can be employed, with catalytic hydrogenation (e.g., H₂ over Palladium on carbon) being a common and clean method. The reduction of the nitro group to an amine is followed by an in-situ intramolecular cyclization onto the enamine double bond and elimination of dimethylamine to furnish the aromatic pyrrole ring of the 6-bromo-1H-pyrrolo[3,2-b]pyridine intermediate[6]. The final nitration step is identical to that described in Route A.
Experimental Protocol: Leimgruber-Batcho Synthesis of 6-Bromo-1H-pyrrolo[3,2-b]pyridine
-
Enamine Formation: A mixture of 5-bromo-4-methyl-3-nitropyridine (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA, excess) is heated, typically at reflux, until the starting material is consumed (monitored by TLC). The excess DMF-DMA is then removed under reduced pressure to yield the crude enamine intermediate, which is often used in the next step without further purification.
-
Reductive Cyclization:
-
The crude enamine is dissolved in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
A palladium on carbon catalyst (e.g., 5-10 mol% Pd/C) is added to the solution.
-
The mixture is subjected to a hydrogen atmosphere (from a balloon to a high-pressure reactor, depending on scale and reactivity) and stirred vigorously until the reaction is complete.
-
The catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated in vacuo.
-
-
Purification: The crude product is purified by column chromatography on silica gel or recrystallization to yield pure 6-bromo-1H-pyrrolo[3,2-b]pyridine.
Comparative Analysis
| Parameter | Route A: Bartoli Synthesis | Route B: Leimgruber-Batcho Synthesis |
| Overall Yield | Moderate to Good | Generally Good to Excellent |
| Precursor Accessibility | Requires ortho-dihalo or halo-amino nitropyridines, which may require multi-step synthesis. | Requires ortho-methyl nitropyridines, which can be more readily available or synthesized. |
| Scalability | Can be challenging due to the use of cryogenic temperatures and highly reactive Grignard reagents. | More readily scalable; catalytic hydrogenation is a well-established industrial process. |
| Reagent & Safety | Utilizes highly reactive and pyrophoric Grignard reagents, requiring strict anhydrous conditions and careful handling. | Employs flammable solvents and hydrogen gas under pressure, requiring specialized equipment for hydrogenation. |
| Robustness | Can be sensitive to steric and electronic effects of other substituents on the pyridine ring. | Generally a robust and reliable method for indole synthesis. |
| Final Nitration Step | Identical for both routes. | Identical for both routes. |
Conclusion
Both the Bartoli and Leimgruber-Batcho syntheses represent viable and effective strategies for the preparation of the key intermediate, 6-bromo-1H-pyrrolo[3,2-b]pyridine, which can then be readily converted to the target molecule, this compound, via regioselective C3-nitration.
The Bartoli synthesis (Route A) offers a direct conversion from a nitropyridine precursor but often requires more specialized starting materials and involves the use of cryogenic conditions and highly reactive organometallic reagents, which may pose challenges for large-scale production.
In contrast, the Leimgruber-Batcho synthesis (Route B) is often more amenable to scale-up, utilizes more conventional reagents and reaction conditions (with the exception of catalytic hydrogenation), and can be more robust. The accessibility of the required 5-bromo-4-methyl-3-nitropyridine precursor would be a key factor in the practical application of this route.
Ultimately, the choice of synthetic route will be dictated by the specific constraints of the research or manufacturing environment, including the availability and cost of starting materials, the scale of the synthesis, and the available equipment and safety infrastructure. This guide provides the necessary data and procedural outlines to enable an informed decision for the efficient synthesis of this valuable heterocyclic building block.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
